(R)-2-(3-Fluorophenyl)pyrrolidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZVVBVXBBMPW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427569 | |
| Record name | (R)-2-(3-fluorophenyl) pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920274-03-9 | |
| Record name | 2-(3-Fluorophenyl)pyrrolidine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920274039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-(3-fluorophenyl) pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Fluorophenyl)pyrrolidine, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9X9H42J5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-2-(3-Fluorophenyl)pyrrolidine
This technical guide provides a comprehensive overview of the chemical and biological properties of (R)-2-(3-Fluorophenyl)pyrrolidine, a key chiral building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, synthesis, and biological significance.
Core Chemical Properties
This compound is a substituted pyrrolidine derivative with a fluorine atom on the phenyl ring. This substitution significantly influences its electronic properties and metabolic stability, making it an attractive scaffold in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN | --INVALID-LINK-- |
| Molecular Weight | 165.21 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to brown liquid | ChemicalBook |
| Boiling Point (Predicted) | 232.3 ± 33.0 °C | ChemicalBook |
| Density (Predicted) | 1.078 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 9.58 ± 0.10 | ChemicalBook |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook |
| CAS Number | 920274-03-9 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The asymmetric synthesis of 2-arylpyrrolidines is a well-established field in organic chemistry. Several methods can be employed to produce this compound with high enantiomeric excess. A common and effective strategy involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization and deprotection.
Representative Synthesis Protocol: Asymmetric Synthesis via N-tert-Butanesulfinyl Imine
This protocol is adapted from established methods for the synthesis of chiral 2-arylpyrrolidines.[1][2][3]
Step 1: Formation of N-tert-Butanesulfinyl Imine
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add (R)-2-methylpropane-2-sulfinamide (1.05 eq).
-
Add anhydrous copper(II) sulfate (2.0 eq) as a dehydrating agent.
-
Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide. This intermediate is often used in the next step without further purification.
Step 2: Diastereoselective Grignard Addition and Cyclization
-
Prepare the Grignard reagent from 1-bromo-3-chloropropane and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Cool a solution of the N-sulfinyl imine from Step 1 in anhydrous THF to -78°C under an inert atmosphere.
-
Slowly add the prepared Grignard reagent to the imine solution.
-
Stir the reaction mixture at -78°C for 3-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting intermediate undergoes spontaneous cyclization upon standing or gentle heating to form the N-sulfinyl protected pyrrolidine.
Step 3: Deprotection of the Sulfinyl Group
-
Dissolve the crude N-sulfinyl pyrrolidine from Step 2 in methanol.
-
Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) and stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
Purify the final product by column chromatography on silica gel.
Biological Activity and Applications
This compound serves as a crucial building block in the development of various therapeutic agents due to its favorable pharmacological properties.
Inhibition of Cytochrome P450 2D6 (CYP2D6)
This compound has been identified as an inhibitor of CYP2D6, a key enzyme in the metabolism of numerous clinically used drugs. Inhibition of CYP2D6 can lead to significant drug-drug interactions. Understanding the inhibitory potential of new chemical entities is therefore a critical step in drug development.
Experimental Protocol: CYP2D6 Inhibition Assay
A common method to assess CYP2D6 inhibition is a fluorescence-based assay using a specific substrate that is converted into a fluorescent product by the enzyme.
-
Reagent Preparation : Prepare solutions of recombinant human CYP2D6, a fluorogenic CYP2D6 substrate (e.g., a derivative of 3-cyano-7-ethoxycoumarin), NADPH regenerating system, and the test compound (this compound) at various concentrations in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation : In a 96-well microplate, combine the CYP2D6 enzyme, the test compound at different concentrations, and the buffer. Pre-incubate for a short period at 37°C.
-
Initiation of Reaction : Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Measurement : Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 405 nm and emission at 460 nm).
-
Data Analysis : Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rate against the inhibitor concentration.
References
- 1. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-2-(3-Fluorophenyl)pyrrolidine: A Privileged Scaffold in Medicinal Chemistry
CAS Number: 920274-03-9 Molecular Formula: C₁₀H₁₂FN Molecular Weight: 165.21 g/mol
This technical guide provides a comprehensive overview of (R)-2-(3-Fluorophenyl)pyrrolidine, a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The presence of a chiral center and a fluorophenyl group makes it a valuable scaffold in the design and synthesis of novel therapeutic agents.[1] This document details its physicochemical properties, synthesis methodologies, and its role as a key building block in the development of bioactive molecules, particularly in the context of targeted therapies.
Physicochemical Properties
This compound is a chiral molecule characterized by a pyrrolidine ring substituted at the 2-position with a 3-fluorophenyl group. The fluorine atom enhances its lipophilicity, which can influence its interaction with biological targets.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂FN | [2] |
| Molecular Weight | 165.21 g/mol | [2] |
| Stereochemistry | (R) | [2] |
| InChI | InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 | [2] |
| InChIKey | OADZVVBVXBBMPW-SNVBAGLBSA-N | [2] |
| SMILES | C1C--INVALID-LINK--C2=CC(=CC=C2)F | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
A representative experimental workflow for a similar synthesis is outlined below. This chemoenzymatic method provides a scalable and environmentally friendly alternative to traditional chemical synthesis.
Caption: Chemoenzymatic Synthesis Workflow.
Experimental Protocol: General Procedure for Asymmetric Bioreduction
-
Materials: 2-(3-Fluorophenyl)-1-pyrroline, (R)-selective imine reductase (lyophilized powder or whole-cell catalyst), glucose dehydrogenase (for cofactor regeneration), NADP⁺, glucose, buffer solution (e.g., potassium phosphate buffer, pH 7.5), organic solvent (e.g., isopropanol).
-
Reaction Setup: In a reaction vessel, the buffer solution containing glucose, NADP⁺, and glucose dehydrogenase is prepared. The (R)-selective imine reductase is added, followed by a solution of 2-(3-Fluorophenyl)-1-pyrroline in an organic solvent.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24 hours).
-
Workup and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Analysis: The purified product is characterized by ¹H NMR and ¹³C NMR spectroscopy. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Role in Drug Discovery and Medicinal Chemistry
While there is a lack of publicly available quantitative data on the specific biological activity of this compound as a standalone agent, its significance lies in its role as a privileged scaffold in the design of potent and selective inhibitors for various biological targets. The pyrrolidine ring provides a three-dimensional structure that can effectively present substituents for interaction with protein binding sites.
Murine Double Minute 2 (MDM2) Inhibitors
One of the most prominent applications of the this compound core is in the development of small-molecule inhibitors of the MDM2-p53 protein-protein interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its function is often abrogated in cancer through interaction with its negative regulator, MDM2.
The this compound moiety is a key component of several potent spirooxindole-based MDM2 inhibitors. In these complex molecules, the 3-fluorophenyl group is designed to fit into a specific hydrophobic pocket of the MDM2 protein, contributing significantly to the binding affinity.
The general logical relationship for the development of these inhibitors is depicted below:
Caption: MDM2 Inhibition Logic.
While specific quantitative data for this compound is not available, Table 2 presents the biological activity of a representative, more complex MDM2 inhibitor that incorporates this scaffold.
| Compound ID | Target | Assay | Ki (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Analogue with this compound core | MDM2 | Binding Assay | <1 | SJSA-1 (osteosarcoma) | 0.06 |
Table 2: Representative Biological Activity of an MDM2 Inhibitor Containing the this compound Scaffold
Other Potential Applications
The unique structural features of this compound suggest its potential as a building block for a wide range of other biologically active molecules. The pyrrolidine scaffold is found in numerous approved drugs, and the introduction of a fluorine atom can modulate pharmacokinetic and pharmacodynamic properties.[1] While not yet substantiated with specific data for this compound, there is speculation that it or its derivatives could exhibit inhibitory activity against enzymes such as Cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism.[1]
Conclusion
This compound is a valuable and versatile chiral building block in modern medicinal chemistry. While comprehensive data on its intrinsic biological activity is limited in the public domain, its role as a key structural component in the development of potent and selective therapeutic agents, particularly MDM2 inhibitors, is well-established. The chemoenzymatic approaches to its synthesis provide an efficient and scalable route to this important scaffold. Further research into the direct biological activities of this compound and its simpler derivatives may unveil new therapeutic opportunities. This guide serves as a foundational resource for researchers and scientists working in the field of drug discovery and development.
References
Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(3-Fluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules, including potent and selective ligands for G-protein coupled receptors. This technical guide provides an in-depth overview of the stereoselective synthesis of this compound, focusing on both biocatalytic and chemical methodologies. Detailed experimental protocols, comparative data, and workflow diagrams are presented to assist researchers in the efficient synthesis of this valuable building block.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its ability to serve as a versatile template for the design of novel therapeutic agents.[1][2][3] The introduction of a stereocenter and a fluorine-substituted aromatic ring, as in this compound, allows for fine-tuning of a molecule's biological activity and metabolic stability. The fluorine atom can enhance binding affinity to target proteins and improve properties such as lipophilicity and bioavailability.[4] This particular enantiomer has been identified as a key structural component in the development of ligands for various central nervous system targets, notably serotonin receptors.[5][6] This guide details two primary approaches for the asymmetric synthesis of this compound: a highly efficient biocatalytic method and a well-established chemical synthesis strategy.
Biocatalytic Synthesis via Transaminase-Triggered Cyclization
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions.[7][8] A particularly effective method for the synthesis of (R)-2-arylpyrrolidines is the use of transaminase enzymes in a cascade reaction starting from commercially available ω-chloro ketones.[9]
Reaction Scheme
The overall transformation involves an asymmetric amination of the ketone by a transaminase, followed by a spontaneous intramolecular cyclization to form the pyrrolidine ring.
Caption: Biocatalytic synthesis workflow.
Experimental Protocol
The following protocol is adapted from the general procedure for the synthesis of (R)-2-arylpyrrolidines described by Mathew, S. et al. (2023).[9]
Materials:
-
4-Chloro-1-(3-fluorophenyl)butan-1-one
-
(R)-selective transaminase (e.g., ATA-117-Rd6)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add the (R)-selective transaminase to a concentration of 10 mg/mL.
-
In a separate vial, dissolve 4-chloro-1-(3-fluorophenyl)butan-1-one (50 mM) in a minimal amount of DMSO (final concentration 20% v/v).
-
Add the substrate solution to the enzyme mixture.
-
Add isopropylamine (IPA) as the amine donor to a final concentration of 1 M.
-
Reaction Conditions: Incubate the reaction mixture at 37°C with agitation (e.g., 700 rpm) for 48 hours. Monitor the reaction progress by HPLC or GC.
-
Work-up and Isolation: Upon completion, basify the reaction mixture with NaOH.
-
Extract the product with methyl tert-butyl ether (MTBE).
-
To the organic extract, add a solution of p-toluenesulfonic acid in MTBE to precipitate the product as the tosylate salt.
-
Filter the solid, wash with MTBE, and dry under vacuum to yield this compound tosylate. The free base can be obtained by neutralization and further extraction.
Quantitative Data
The biocatalytic approach typically yields high conversions and exceptional enantiomeric excess.
| Parameter | Value | Reference |
| Substrate | 4-Chloro-1-(p-chlorophenyl)butan-1-one | [9] |
| Product | (R)-2-(p-Chlorophenyl)pyrrolidine | [9] |
| Enzyme | ATA-117-Rd6 | [9] |
| Yield (isolated) | 84% | [9] |
| Enantiomeric Excess (ee) | >99.5% | [9] |
| Scale | 300 mg | [9] |
Note: Data is for a closely related analog, demonstrating the efficacy of the method.
Chemical Synthesis via Chiral Sulfinamide Auxiliary
A robust and widely employed chemical method for the asymmetric synthesis of 2-substituted pyrrolidines involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, followed by cyclization.[10]
Reaction Scheme
This multi-step synthesis utilizes a chiral auxiliary to direct the stereochemical outcome of the key bond-forming step.
Caption: Chemical synthesis using a chiral auxiliary.
Experimental Protocol (General)
The following is a generalized protocol based on similar syntheses of 2-arylpyrrolidines.
Step 1: Formation of N-tert-butanesulfinyl imine
-
Condense 4-chlorobutanal with (R)-tert-butanesulfinamide in the presence of a dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄) in an anhydrous solvent like dichloromethane (DCM) to form the corresponding γ-chloro N-tert-butanesulfinyl imine.
Step 2: Diastereoselective Grignard Addition
-
Prepare the Grignard reagent by reacting 1-bromo-3-fluorobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF).[11][12][13]
-
Cool a solution of the γ-chloro N-tert-butanesulfinyl imine in THF to -78°C.
-
Slowly add the 3-fluorophenylmagnesium bromide solution to the imine solution.
-
Stir the reaction at -78°C for several hours until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product.
Step 3: Reductive Cyclization and Deprotection
-
Dissolve the crude sulfinamide intermediate from the previous step in an anhydrous solvent like THF.
-
Treat the solution with a reducing agent such as lithium triethylborohydride (LiBEt₃H) to induce reductive cyclization.
-
After completion, remove the N-tert-butanesulfinyl group by treating with a saturated solution of HCl in 1,4-dioxane.
-
The product, this compound hydrochloride, typically precipitates and can be collected by filtration.
Quantitative Data
This methodology is known for its high yields and excellent stereocontrol.
| Parameter | Value | Reference |
| Substrate | γ-Chloro N-sulfinylketimines | General Method |
| Product | (R)-2-Arylpyrrolidines | General Method |
| Diastereomeric Ratio (d.r.) | Often >95:5 | - |
| Enantiomeric Excess (ee) | >99% | - |
| Overall Yield | Good to Excellent | - |
Biological Context: 5-HT₆ Receptor Signaling
This compound serves as a crucial scaffold for the development of 5-HT₆ receptor ligands.[5][6] The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and is implicated in cognitive function and various neuropsychiatric disorders.[6] It is constitutively active and signals through the Gαs protein, leading to the activation of adenylyl cyclase.
Caption: Simplified 5-HT6 receptor signaling cascade.
Inverse agonists based on the this compound scaffold can bind to the 5-HT₆ receptor and reduce its basal activity, thereby modulating downstream signaling pathways. This mechanism is of significant interest for the development of cognitive enhancers and treatments for diseases like Alzheimer's and schizophrenia.[5][6]
Conclusion
The synthesis of enantiomerically pure this compound can be achieved through multiple efficient routes. The biocatalytic approach using transaminases offers an environmentally friendly process with exceptional enantioselectivity, starting from simple precursors. Chemical synthesis, particularly through the use of chiral sulfinamide auxiliaries, provides a robust and highly diastereoselective alternative that is broadly applicable to a range of 2-arylpyrrolidines. The choice of synthetic route will depend on factors such as scale, available resources, and desired purity profile. The utility of this compound as a key building block for neurologically active compounds, particularly 5-HT₆ receptor modulators, underscores the importance of reliable and efficient access to this chiral molecule for ongoing drug discovery and development efforts.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Buy this compound | 920274-03-9 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 8. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 12. adichemistry.com [adichemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to (R)-2-(3-Fluorophenyl)pyrrolidine: Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(3-Fluorophenyl)pyrrolidine is a chiral small molecule featuring a pyrrolidine ring substituted with a 3-fluorophenyl group at the 2-position. Its specific stereochemistry and the presence of a fluorine atom make it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, stereochemical properties, and a summary of its physicochemical characteristics. While detailed experimental data for this specific enantiomer is not widely published, this guide consolidates available information and provides context based on closely related analogs.
Molecular Structure and Identification
This compound is characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) attached to a benzene ring that is fluorinated at the meta position. The "(R)" designation specifies the absolute configuration at the chiral center, which is the carbon atom at the 2-position of the pyrrolidine ring where the fluorophenyl group is attached.
Table 1: Molecular Identifiers
| Identifier | Value |
| IUPAC Name | (2R)-2-(3-fluorophenyl)pyrrolidine |
| CAS Number | 920274-03-9[1] |
| Molecular Formula | C₁₀H₁₂FN[2] |
| Molecular Weight | 165.21 g/mol [2] |
| SMILES | C1C--INVALID-LINK--C2=CC(=CC=C2)F |
| InChI Key | OADZVVBVXBBMPW-SNVBAGLBSA-N[2] |
Stereochemistry
The stereochemistry of 2-(3-Fluorophenyl)pyrrolidine is crucial for its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. The "(R)" configuration at the C2 position denotes a specific three-dimensional arrangement of the substituents around the chiral center. This absolute stereochemistry is a key factor in its interaction with chiral biological targets such as enzymes and receptors. The Cahn-Ingold-Prelog priority rules are used to assign the (R) or (S) configuration.
The pyrrolidine ring itself is not planar and can adopt various envelope and twisted conformations. The preferred conformation of the ring and the orientation of the 3-fluorophenyl substituent will be influenced by steric and electronic factors, which in turn can affect its binding affinity to biological macromolecules.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. However, some properties have been predicted and are summarized below.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 232.3 ± 33.0 °C[1] |
| Density | 1.078 ± 0.06 g/cm³[1] |
| pKa | 9.58 ± 0.10[1] |
Spectroscopic Data
No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located in the available literature. For researchers working with this compound, spectral analysis would be required for structural confirmation and purity assessment. Typical spectral characteristics for the parent compound, 2-phenylpyrrolidine, and related fluorinated analogs would be expected.
-
¹H NMR: Protons on the pyrrolidine ring would appear as multiplets in the aliphatic region, while the protons on the fluorophenyl group would be observed in the aromatic region, with splitting patterns influenced by the fluorine atom.
-
¹³C NMR: The spectrum would show distinct signals for the carbons of the pyrrolidine ring and the fluorophenyl group. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹Jcf).
-
IR Spectroscopy: Characteristic peaks would include N-H stretching of the secondary amine, C-H stretching for both aliphatic and aromatic protons, and C-F stretching of the fluorophenyl group.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 165. Fragmentation patterns would likely involve the loss of the fluorophenyl group or cleavage of the pyrrolidine ring.
Synthesis
A common and effective strategy involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by a cross-coupling reaction.
Logical Workflow for a Potential Asymmetric Synthesis:
Caption: A potential synthetic workflow for this compound.
General Experimental Protocol Outline (Based on Analogs)
-
Enantioselective Lithiation: N-Boc-pyrrolidine is dissolved in a suitable aprotic solvent (e.g., MTBE or THF) and cooled to a low temperature (typically -78 °C). A chiral ligand, such as (-)-sparteine, is added, followed by the slow addition of a strong base like sec-butyllithium. The reaction is stirred for several hours to ensure the formation of the chiral lithiated intermediate.
-
Transmetalation: A solution of a metal salt, commonly zinc chloride, is added to the reaction mixture to form the more stable organozinc reagent.
-
Cross-Coupling: The aryl halide, in this case, 1-bromo-3-fluorobenzene, and a palladium catalyst with a suitable phosphine ligand are added. The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound.
Biological Activity and Potential Applications
The pyrrolidine scaffold is a common motif in many biologically active compounds, including a number of approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity.
Derivatives of 2-arylpyrrolidine have shown a wide range of biological activities, with many acting on the central nervous system (CNS). They have been investigated as:
-
Dopamine and Serotonin Receptor Ligands: The pyrrolidine ring can serve as a scaffold for compounds targeting various neurotransmitter receptors.
-
Enzyme Inhibitors: The specific stereochemistry and functionality can lead to potent and selective inhibition of various enzymes.
-
Ion Channel Modulators: Some pyrrolidine derivatives have been found to modulate the activity of ion channels.
The 3-fluorophenyl substitution, in particular, is a common feature in many CNS-active drugs. While specific biological data for this compound is not available, its structural similarity to known bioactive molecules suggests its potential as a valuable building block for the synthesis of novel therapeutic agents, particularly for neurological and psychiatric disorders.
Signaling Pathway Hypothesis:
Given the prevalence of 2-arylpyrrolidines as CNS agents, a plausible hypothesis is that this compound or its derivatives could interact with G-protein coupled receptors (GPCRs) in the brain, such as dopamine or serotonin receptors.
References
Spectroscopic Characterization of (R)-2-(3-Fluorophenyl)pyrrolidine: A Technical Guide
Introduction
Experimental Protocols
The acquisition of spectroscopic data for a small molecule like (R)-2-(3-Fluorophenyl)pyrrolidine follows standardized procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]
-
Sample Preparation : For ¹H and ¹³C NMR, the sample (typically 5-25 mg for ¹H and 50-100 mg for ¹³C) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The use of a deuterated solvent is crucial as it is invisible in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[2] The sample is placed in a standard NMR tube.
-
Data Acquisition : The NMR spectra are acquired on a spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 800 MHz. A standard pulse sequence is used to obtain the free induction decay (FID), which is then Fourier transformed to yield the NMR spectrum. Important parameters include the number of scans, relaxation delay, and pulse width.
-
Data Analysis : The resulting spectrum is analyzed for chemical shifts (δ), coupling constants (J), and integration values. These parameters provide information about the electronic environment of the nuclei, the connectivity of atoms, and the number of protons, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
-
Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).[4] Solid samples can be analyzed as a KBr pellet, a mull (e.g., with Nujol), or by using an Attenuated Total Reflectance (ATR) accessory.[3][5] The "Thin Solid Film" method, where the sample is dissolved in a volatile solvent and deposited on a salt plate, is also common.[6]
-
Data Acquisition : The prepared sample is placed in the IR spectrometer. The instrument passes a beam of infrared light through the sample and measures the amount of light that is absorbed at each frequency.
-
Data Analysis : The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands correspond to specific functional groups and bond vibrations (e.g., stretching and bending).[4]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7]
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[8] Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[8][9] EI is a hard ionization technique that often leads to fragmentation, while ESI is a softer method that typically produces the protonated molecule [M+H]⁺.[8]
-
Mass Analysis : The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis : The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern. The molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) indicates the molecular mass. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.[8]
Predicted Spectroscopic Data
Based on the structure of this compound, the following spectroscopic data can be predicted.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 6.9 | Multiplet | 4H | Aromatic protons (C₆H₄F) |
| ~ 4.2 | Multiplet | 1H | CH proton adjacent to both phenyl and nitrogen |
| ~ 3.3 - 3.0 | Multiplet | 2H | CH₂ protons adjacent to nitrogen |
| ~ 2.2 - 1.8 | Multiplet | 4H | Remaining CH₂ protons of the pyrrolidine ring |
| ~ 1.5 | Broad Singlet | 1H | NH proton |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163 (d, J ≈ 245 Hz) | Aromatic C-F |
| ~ 145 (d, J ≈ 7 Hz) | Aromatic C-C(H)N |
| ~ 130 (d, J ≈ 8 Hz) | Aromatic C-H |
| ~ 115 (d, J ≈ 21 Hz) | Aromatic C-H |
| ~ 113 (d, J ≈ 22 Hz) | Aromatic C-H |
| ~ 109 (d, J ≈ 2 Hz) | Aromatic C-H |
| ~ 65 | CH adjacent to both phenyl and nitrogen |
| ~ 47 | CH₂ adjacent to nitrogen |
| ~ 35 | CH₂ of pyrrolidine ring |
| ~ 25 | CH₂ of pyrrolidine ring |
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 | Medium, Broad | N-H Stretch |
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1600, 1480 | Medium to Strong | Aromatic C=C Bending |
| ~ 1250 | Strong | C-F Stretch |
| ~ 1150 | Strong | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 165 | Molecular Ion (M⁺) |
| 166 | [M+1]⁺ isotope peak |
| 95 | Fragment corresponding to [C₆H₄F]⁺ |
| 70 | Fragment corresponding to the pyrrolidine ring after fragmentation |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic compound.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. amherst.edu [amherst.edu]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. webassign.net [webassign.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fiveable.me [fiveable.me]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Commercial Availability and Technical Guide for (R)-2-(3-Fluorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(3-Fluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable scaffold for the development of novel therapeutics. The pyrrolidine ring, a common motif in many biologically active compounds, provides a rigid framework for the precise spatial orientation of substituents. This technical guide provides a comprehensive overview of the commercial availability, potential synthetic and purification methodologies, and the relevant biological context of this compound and its derivatives.
Commercial Availability and Suppliers
This compound, and its hydrochloride salt, are available from various commercial suppliers. These compounds are typically offered in research quantities with purity levels suitable for laboratory use.
Table 1: Commercial Suppliers and Product Specifications for this compound (CAS: 920274-03-9)
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | A319087 | 97% | 1g, 5g |
| Parchem | 298690-72-9 | Request Quote | Bulk and various packaging sizes |
| ChemUniverse | Q06679 | 95% | 100mg, 250mg |
| ChemicalBook | CB1875797 | >98% | Inquire for pricing and availability |
| BOC Sciences | 920274-03-9 | >95% | Inquire for pricing and availability |
Table 2: Commercial Suppliers and Product Specifications for this compound Hydrochloride (CAS: 1364890-61-8)
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | A9358E1A | 97% | 1g, 5g |
| BLD Pharm | BD00814935 | >97% | 1g, 5g, 25g |
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. These values are primarily based on information from commercial suppliers and may vary slightly.
Table 3: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂FN |
| Molecular Weight | 165.21 g/mol |
| Appearance | Colorless to light yellow oil |
| Boiling Point | ~232 °C (Predicted) |
| Density | ~1.08 g/cm³ (Predicted) |
| CAS Number | 920274-03-9 |
Experimental Protocols
Proposed Synthesis Methodology: Asymmetric Reduction of a Cyclic Imine
This protocol is a representative example and may require optimization.
1. Synthesis of the Pyrroline Precursor:
The synthesis would likely begin with the condensation of 1-(3-fluorophenyl)-4-chlorobutan-1-one with a chiral auxiliary, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. Subsequent intramolecular cyclization would yield the corresponding 2-(3-fluorophenyl)-1-pyrroline.
2. Asymmetric Reduction:
The chiral 2-(3-fluorophenyl)-1-pyrroline can then be subjected to diastereoselective reduction.
-
Materials: 2-(3-fluorophenyl)-1-pyrroline, a reducing agent (e.g., Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)), and an appropriate solvent (e.g., methanol or tetrahydrofuran (THF)).
-
Procedure:
-
Dissolve the 2-(3-fluorophenyl)-1-pyrroline in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.
-
Slowly add the reducing agent to the stirred solution.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction carefully by the slow addition of water or an appropriate aqueous solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
3. Deprotection (if a chiral auxiliary is used):
If a chiral auxiliary like (R)-tert-butanesulfinamide was used, the final step is the removal of the auxiliary group, typically under acidic conditions, to yield the desired this compound.
Purification Methodology
Purification of the final product is crucial to remove any remaining starting materials, byproducts, and to ensure high enantiomeric purity.
-
Flash Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) would need to be optimized to achieve good separation.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine and improve the enantiomeric excess (e.e.) of the final product, chiral HPLC is the method of choice. A suitable chiral stationary phase (e.g., a polysaccharide-based column) and mobile phase (e.g., a mixture of heptane and isopropanol) would be selected and optimized for baseline separation of the enantiomers. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and can be employed for both analytical and preparative scale purification.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the compound. The spectra would show characteristic signals for the aromatic and pyrrolidine protons and carbons. ¹⁹F NMR would confirm the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond of the secondary amine and the C-F bond of the fluorophenyl group.
Applications in Drug Discovery and Relevant Signaling Pathways
The this compound scaffold is a key building block in the design of molecules targeting various biological pathways implicated in disease. The incorporation of the fluorophenylpyrrolidine moiety can be a strategic approach to modulate the pharmacological properties of a lead compound.
Potential Therapeutic Targets
Based on the broader class of fluorinated pyrrolidine derivatives, this compound could serve as a core structure for the development of inhibitors for several enzyme families and receptors, including:
-
Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones, which leads to increased insulin secretion and reduced glucagon levels.
-
Retinoic Acid Receptor-related Orphan Receptor γt (RORγt): RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in various autoimmune and inflammatory diseases. Inverse agonists of RORγt are being investigated as potential treatments for conditions like psoriasis and rheumatoid arthritis.
-
Murine Double Minute 2 (MDM2): MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor protein. Inhibiting the MDM2-p53 interaction is a promising strategy in cancer therapy to reactivate the tumor-suppressing function of p53. A complex spirooxindole containing a chloro-fluorophenyl-pyrrolidine moiety has been reported as a potent MDM2 inhibitor.
Signaling Pathway: The MDM2-p53 Axis
Given the precedent of a related compound targeting MDM2, understanding the MDM2-p53 signaling pathway is highly relevant for researchers working with this compound-based scaffolds. Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by MDM2. In response to cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates a range of target genes that can induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.
Conclusion
This compound is a commercially available and synthetically accessible chiral building block with considerable potential in drug discovery. Its unique structural and electronic properties make it an attractive scaffold for the development of modulators of various therapeutically relevant targets. This guide provides researchers with a foundational understanding of its commercial landscape, potential synthetic and purification strategies, and the biological context in which it and its derivatives may function. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
(R)-2-(3-Fluorophenyl)pyrrolidine: A Chiral Building Block for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-2-(3-Fluorophenyl)pyrrolidine has emerged as a pivotal chiral building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, combining a stereodefined pyrrolidine ring with a fluorinated aromatic moiety, make it a highly sought-after synthon for the development of novel therapeutics targeting a range of diseases, from cancer to neurological disorders.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound. It is designed to equip researchers and drug development professionals with the critical knowledge needed to effectively utilize this versatile molecule in their synthetic endeavors. The guide includes detailed experimental protocols for key synthetic transformations, a summary of relevant quantitative data, and visual representations of synthetic pathways to facilitate a deeper understanding of its chemical utility.
Properties and Significance
This compound, with the chemical formula C₁₀H₁₂FN, is a chiral amine that has garnered significant interest due to its presence in a variety of biologically active compounds. The fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates. The stereochemistry of the pyrrolidine ring is crucial for its interaction with chiral biological targets such as enzymes and receptors.
Synthetic Strategies
The enantioselective synthesis of this compound and its analogs can be achieved through several modern synthetic methodologies. Key approaches include:
-
Asymmetric Catalysis: Transition-metal-catalyzed reactions, such as hydroalkylation of pyrrolines, offer a direct and efficient route to chiral 2-arylpyrrolidines.
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, provides a reliable method for constructing the chiral pyrrolidine core.
-
Biocatalysis: The use of enzymes, such as transaminases, allows for highly enantioselective and environmentally friendly synthetic transformations.
-
Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can effectively control the stereochemistry of key bond-forming reactions.
-
Intramolecular Reactions: Cyclization strategies, such as the intramolecular Schmidt reaction, can be employed to construct the pyrrolidine ring with high stereocontrol.
Data Presentation
The following tables summarize quantitative data for representative synthetic methods for preparing chiral 2-arylpyrrolidines, including analogs of this compound.
| Method | Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Biocatalytic Transaminase-Triggered Cyclization | ω-chloro-1-(3-fluorophenyl)butan-1-one | Transaminase (ATA-117-Rd6), PLP, IPA, DMSO | KPi buffer | 30 | 24 | 85 | >99.5 (R) | [1] |
| Asymmetric Grignard Addition | γ-chloro-N-tert-butanesulfinyl imine | 3-Fluorophenylmagnesium bromide | THF | -78 to rt | 12 | 88 | >98 (R) | [2] |
| Cobalt-Catalyzed Hydroalkylation | N-Boc-3-pyrroline | CoBr₂, (S)-Ph-BOX, (MeO)₂MeSiH, CsF, 3-fluoroiodobenzene | DME | 0 | 12 | 75 | 92 (R) | [3][4] |
Table 1: Synthesis of this compound and Analogs.
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic transformations relevant to the preparation and application of this compound.
Protocol 1: Biocatalytic Asymmetric Synthesis of this compound via Transaminase-Triggered Cyclization
This protocol describes a highly enantioselective biocatalytic method for the synthesis of this compound from the corresponding ω-chloroketone.[1]
Materials:
-
ω-chloro-1-(3-fluorophenyl)butan-1-one
-
Transaminase (ATA-117-Rd6)
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (KPi), 100 mM, pH 8
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid
Procedure:
-
In a reaction vessel, prepare a solution containing KPi buffer (100 mM, pH 8) and DMSO (20% v/v).
-
To this solution, add the transaminase enzyme (10 mg/mL), PLP (1 mM), and IPA (1 M).
-
Add ω-chloro-1-(3-fluorophenyl)butan-1-one (50 mM) to initiate the reaction.
-
Stir the reaction mixture at 30°C for 24 hours.
-
Upon completion, extract the product with MTBE.
-
To the organic extract, add a solution of p-toluenesulfonic acid in MTBE to precipitate the product as its tosylate salt.
-
Filter the precipitate, wash with cold MTBE, and dry under vacuum to yield this compound tosylate.
-
The free base can be obtained by treatment with a suitable base and subsequent extraction.
Expected Yield: ~85% Enantiomeric Excess: >99.5% (R)
Protocol 2: Asymmetric Synthesis via Grignard Addition to a Chiral N-tert-Butanesulfinyl Imine
This method provides a general and highly diastereoselective route to 2-arylpyrrolidines.[2]
Materials:
-
(R)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide
-
3-Fluorophenylmagnesium bromide (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (4 M in dioxane)
Procedure:
-
Dissolve (R)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add 3-fluorophenylmagnesium bromide (1.2 mmol, 1.2 mL of a 1 M solution in THF) dropwise.
-
Stir the reaction mixture at -78°C for 3 hours, then allow it to warm to room temperature and stir for an additional 12 hours to facilitate in situ cyclization.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
To remove the sulfinyl group, dissolve the purified intermediate in methanol and treat with 4 M HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).
-
Concentrate the solution and partition between diethyl ether and saturated aqueous sodium bicarbonate. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to afford this compound.
Expected Yield: ~88% Diastereomeric Ratio: >98:2
Protocol 3: Cobalt-Catalyzed Enantioselective Hydroalkylation of N-Boc-3-pyrroline
This protocol describes a transition-metal-catalyzed approach to chiral 2-arylpyrrolidines.[3][4]
Materials:
-
N-Boc-3-pyrroline
-
3-Fluoroiodobenzene
-
Cobalt(II) bromide (CoBr₂)
-
(S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S)-Ph-BOX)
-
Dimethoxymethylsilane ((MeO)₂MeSiH)
-
Cesium fluoride (CsF)
-
Anhydrous 1,2-dimethoxyethane (DME)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with CoBr₂ (10 mol%) and (S)-Ph-BOX (12 mol%).
-
Add anhydrous DME (1 mL) and stir the mixture for 30 minutes.
-
Add N-Boc-3-pyrroline (1.0 mmol), 3-fluoroiodobenzene (1.2 mmol), and CsF (2.0 mmol).
-
Cool the mixture to 0°C and add (MeO)₂MeSiH (1.5 mmol) dropwise.
-
Stir the reaction at 0°C for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to yield N-Boc-(R)-2-(3-fluorophenyl)pyrrolidine.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) to afford the final product.
Expected Yield: ~75% Enantiomeric Excess: 92% (R)
Applications in Drug Discovery: Synthesis of MDM2 Inhibitors
This compound is a key structural motif in a number of potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a critical target in oncology. One prominent example is Alrizomadlin (APG-115), a clinical-stage MDM2 inhibitor. The chiral pyrrolidine core plays a crucial role in orienting the key pharmacophoric groups for optimal binding to the MDM2 protein.[5][6]
The synthesis of such inhibitors often involves the coupling of the this compound building block with a functionalized spirooxindole core.
Figure 1: Overview of synthetic strategies for this compound.
Figure 2: General workflow for the synthesis of MDM2 inhibitors.
Conclusion
This compound stands as a testament to the power of chiral building blocks in accelerating drug discovery. Its strategic application has enabled the development of promising clinical candidates. The synthetic methodologies outlined in this guide provide a robust foundation for researchers to access this valuable synthon and to further explore its potential in creating the next generation of innovative medicines. The continued development of efficient and scalable routes to this and related chiral pyrrolidines will undoubtedly fuel future advances in medicinal chemistry.
References
- 1. Synthesis, characterization and organocatalytic activity of novel chiral (ammoniummethyl)pyrrolidine-derived deep eutectic solvents [rua.ua.es]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Controlled Cobalt-Catalyzed Regiodivergent Alkyne Hydroalkylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (R)-2-(3-Fluorophenyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-(3-Fluorophenyl)pyrrolidine has emerged as a significant chiral building block in medicinal chemistry. Its unique structural features, including the presence of a fluorine atom which can enhance metabolic stability and binding affinity, and a chiral pyrrolidine ring that provides a three-dimensional scaffold, make it a valuable intermediate in the synthesis of complex, biologically active molecules. This technical guide explores the potential applications of this compound, focusing on its role in the development of targeted therapeutics, with a primary focus on its incorporation into potent and selective kinase inhibitors.
While this compound itself is not typically a final drug product, its utility as a key intermediate is exemplified by its structural relationship to moieties found in advanced clinical and preclinical drug candidates. This guide will delve into the synthesis, mechanism of action, and preclinical data of compounds that feature a structurally similar core, highlighting the potential therapeutic avenues for derivatives of this compound.
Core Applications in Kinase Inhibition
The 2-arylpyrrolidine scaffold is a prevalent motif in a number of kinase inhibitors. The specific stereochemistry and the electronic properties imparted by the fluorophenyl group of this compound are critical for achieving high potency and selectivity for the target kinase.
Case Study: MSC2530818 - A Preclinical CDK8/19 Inhibitor
A prominent example of a preclinical candidate featuring a related 2-arylpyrrolidine moiety is MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] While MSC2530818 incorporates a 2-(4-chlorophenyl)pyrrolidine group, the principles of its design and its biological activity provide a strong rationale for the application of this compound in the development of similar kinase inhibitors.
Mechanism of Action of CDK8/19 Inhibition
CDK8 and CDK19 are components of the Mediator complex, a key regulator of gene transcription.[4] In certain cancers, such as colorectal carcinoma, deregulation of CDK8 activity is linked to aberrant gene expression that drives tumor growth.[1] MSC2530818 acts as an ATP-competitive inhibitor, binding to the kinase domain of CDK8 and CDK19 and preventing the phosphorylation of their downstream targets.[1][5] A key pharmacodynamic biomarker for CDK8 activity is the phosphorylation of STAT1 on serine 727 (p-STAT1SER727).[1][5] Inhibition of this phosphorylation event in cancer cells is a direct measure of the compound's cellular potency.[1][5] Furthermore, CDK8 is implicated in the WNT signaling pathway, and inhibitors like MSC2530818 have been shown to potently inhibit WNT-dependent transcription in cancer cell lines with mutations in this pathway.[1]
Figure 2. General synthetic workflow for a kinase inhibitor.
Detailed Methodologies:
-
Amide Coupling: To a solution of the pyrazolopyridine carboxylic acid intermediate in a suitable solvent (e.g., N,N-dimethylformamide), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are added. This is followed by the addition of this compound. The reaction mixture is stirred at room temperature until completion, as monitored by LC-MS.
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of a weak acid (e.g., NH4Cl), a weak base (e.g., NaHCO3), and brine. The organic layer is then dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. If necessary, chiral HPLC is employed to ensure high enantiomeric purity. [5]* Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). [5]
In Vitro Kinase Inhibition Assay
The potency of a synthesized inhibitor against its target kinase is determined using an in vitro kinase assay. A common method is a competition binding assay, such as the Lanthascreen™ Eu Kinase Binding Assay.
Protocol Overview:
-
Reagents:
-
CDK8/cyclin C kinase
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compound (serially diluted)
-
-
Procedure: The kinase, tracer, and a serial dilution of the test compound are incubated together in a microplate. The amount of tracer that binds to the kinase is measured by Förster resonance energy transfer (FRET) between the europium-labeled antibody and the Alexa Fluor™ 647-labeled tracer.
-
Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding, is calculated by fitting the data to a four-parameter logistic equation.
Cellular Assay for Target Engagement
To confirm that the inhibitor is active in a cellular context, an assay to measure the phosphorylation of a downstream target is employed. For a CDK8 inhibitor, this would involve measuring the levels of p-STAT1SER727.
Protocol Overview:
-
Cell Culture: A relevant cancer cell line (e.g., SW620) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).
-
Detection of p-STAT1SER727: The levels of phosphorylated STAT1 are quantified using a sensitive immunoassay, such as an ELISA or a bead-based multiplex assay (e.g., Luminex).
-
Data Analysis: The IC50 value is determined by plotting the percentage of p-STAT1 inhibition against the compound concentration and fitting the data to a dose-response curve. [5]
Conclusion
This compound is a valuable chiral intermediate with significant potential in medicinal chemistry, particularly for the development of targeted therapies such as kinase inhibitors. While direct biological data on this specific compound is limited, the extensive research on structurally related molecules, such as the preclinical CDK8/19 inhibitor MSC2530818, provides a strong foundation for its application. The methodologies and data presented in this guide offer a framework for the design, synthesis, and evaluation of novel therapeutics derived from this promising scaffold. Future research in this area will likely focus on leveraging the unique properties of this compound to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cancer and other diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MSC-2530818 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Probe MSC2530818 | Chemical Probes Portal [chemicalprobes.org]
- 4. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Chiral Pyrrolidines: Modern Methodologies and Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Its stereochemistry is often crucial for therapeutic efficacy, making the development of enantioselective synthetic methods a significant area of research. This technical guide provides an in-depth review of three cutting-edge methodologies for the synthesis of chiral pyrrolidines: Phosphine-Catalyzed [3+2] Annulation, Asymmetric 1,3-Dipolar Cycloaddition for Deuterated Derivatives, and Biocatalytic Transaminase-Triggered Cyclization.
Phosphine-Catalyzed Enantioselective [3+2] Annulation
Phosphine catalysis has emerged as a powerful tool for the construction of complex molecular architectures. In the context of chiral pyrrolidine synthesis, phosphine-catalyzed [3+2] annulation reactions between allenoates and imines or their precursors offer a highly efficient and stereoselective route. This method often proceeds through a γ-umpolung/β-umpolung cascade, providing access to highly functionalized pyrrolidines with excellent control over stereochemistry.
Data Presentation: Phosphine-Catalyzed Synthesis of Chiral Pyrrolidines
The following table summarizes the results for the phosphine-catalyzed annulation of various aminocrotonates and allenoates, demonstrating the scope and efficiency of this methodology.
| Entry | Allenoate (R¹) | Aminocrotonate (R²) | Product | Yield (%) | dr | er |
| 1 | Et | 4-NO₂C₆H₄ | 1a | 80 | >20:1 | 95:5 |
| 2 | Et | 4-CNC₆H₄ | 1b | 70 | 5:1 | 95:5 |
| 3 | Et | 4-ClC₆H₄ | 1c | 71 | 4:1 | 92:8 |
| 4 | Et | 4-MeOC₆H₄ | 1d | 66 | 4:1 | 94:6 |
| 5 | Me | 4-NO₂C₆H₄ | 1e | 75 | >20:1 | 95:5 |
| 6 | Bn | 4-NO₂C₆H₄ | 1f | 85 | 10:1 | 96:4 |
Experimental Protocols: General Procedure for Phosphine-Catalyzed [3+2] Annulation
Synthesis of Pyrrolidine 1a:
To a solution of the homochiral phosphepine catalyst (5.4 mg, 0.0125 mmol, 10 mol%) in toluene (1.25 mL) at room temperature was added the allenoate (28.3 mg, 0.25 mmol, 2.0 equiv) and the aminocrotonate (31.3 mg, 0.125 mmol, 1.0 equiv). The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired pyrrolidine 1a as a white solid.
Note: The enantiomeric ratio was determined by HPLC analysis on a chiral stationary phase.
Visualization: Catalytic Cycle of Phosphine-Catalyzed Annulation
Caption: Catalytic cycle for the phosphine-catalyzed synthesis of chiral pyrrolidines.
Asymmetric 1,3-Dipolar Cycloaddition for α-Deuterated Pyrrolidines
The incorporation of deuterium into drug molecules can significantly improve their pharmacokinetic and pharmacodynamic properties. A powerful strategy for the synthesis of enantioenriched α-deuterated pyrrolidines involves a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method combines an in-situ H/D exchange with the cycloaddition reaction, allowing for the precise installation of a deuterium atom at a stereogenic center.
Data Presentation: Synthesis of Enantioenriched α-Deuterated Pyrrolidines
The following table showcases the substrate scope for the asymmetric 1,3-dipolar cycloaddition to form α-deuterated pyrrolidines.
| Entry | Imine (R¹) | Alkene (R²) | Product | Yield (%) | dr (endo/exo) | ee (%) | D-incorporation (%) |
| 1 | Ph | N-Phenylmaleimide | 2a | 95 | >99:1 | 98 | >99 |
| 2 | 4-ClC₆H₄ | N-Phenylmaleimide | 2b | 92 | >99:1 | 97 | >99 |
| 3 | 2-Naphthyl | N-Phenylmaleimide | 2c | 96 | >99:1 | 99 | >99 |
| 4 | Ph | Dimethyl Fumarate | 2d | 85 | >99:1 | 96 | >99 |
| 5 | Ph | Acrylonitrile | 2e | 78 | 95:5 | 94 | >99 |
| 6 | 4-MeOC₆H₄ | N-Phenylmaleimide | 2f | 94 | >99:1 | 98 | >99 |
Experimental Protocols: General Procedure for Asymmetric 1,3-Dipolar Cycloaddition
Synthesis of α-Deuterated Pyrrolidine 2a:
To a flame-dried Schlenk tube were added Cu(OTf)₂ (3.6 mg, 0.01 mmol, 5 mol%), the chiral ligand (6.3 mg, 0.011 mmol, 5.5 mol%), and 4Å molecular sieves (50 mg). The tube was evacuated and backfilled with argon three times. Anhydrous toluene (1.0 mL) was added, and the mixture was stirred at room temperature for 30 minutes. The aldimine ester (0.2 mmol, 1.0 equiv), N-phenylmaleimide (35 mg, 0.2 mmol, 1.0 equiv), and D₂O (36 μL, 2.0 mmol, 10 equiv) were added sequentially. The reaction mixture was stirred at 30 °C for 24 hours. The reaction was quenched with saturated aqueous NH₄Cl solution, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product 2a .
Visualization: Workflow for Deuterated Pyrrolidine Synthesis
Caption: Workflow for the synthesis of α-deuterated pyrrolidines via H/D exchange and 1,3-dipolar cycloaddition.
Biocatalytic Transaminase-Triggered Cyclization
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Transaminases, in particular, have been employed in the asymmetric synthesis of chiral amines. A recent innovative approach utilizes transaminases to catalyze the amination of ω-chloroketones, which then undergo a spontaneous intramolecular cyclization to afford enantioenriched 2-substituted pyrrolidines. This method provides access to both enantiomers of the product by selecting the appropriate (R)- or (S)-selective transaminase.
Data Presentation: Transaminase-Triggered Synthesis of Chiral Pyrrolidines
The following table summarizes the results for the biocatalytic synthesis of various 2-substituted pyrrolidines using two complementary transaminases.
| Entry | Substrate (R) | Enzyme | Product | Yield (%) | ee (%) |
| 1 | Ph | (R)-selective TA | (R)-3a | 85 | >99.5 |
| 2 | Ph | (S)-selective TA | (S)-3a | 82 | >99.5 |
| 3 | 4-ClC₆H₄ | (R)-selective TA | (R)-3b | 90 | >99.5 |
| 4 | 4-ClC₆H₄ | (S)-selective TA | (S)-3b | 88 | >99.5 |
| 5 | 4-MeOC₆H₄ | (R)-selective TA | (R)-3c | 75 | 99 |
| 6 | 4-MeOC₆H₄ | (S)-selective TA | (S)-3c | 72 | 98 |
Experimental Protocols: General Procedure for Biocatalytic Synthesis
Synthesis of (R)-2-(4-chlorophenyl)pyrrolidine (R)-3b:
In a 50 mL flask, potassium phosphate buffer (100 mM, pH 8.0, 20 mL) was prepared containing pyridoxal 5'-phosphate (PLP, 1 mM), isopropylamine (1 M), and the (R)-selective transaminase (10 mg/mL). The ω-chloroketone substrate (50 mM) was dissolved in DMSO (20% v/v) and added to the reaction mixture. The flask was sealed and shaken at 37 °C and
The Advent of Asymmetric Organocatalysis: A Technical Guide to Chiral Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric synthesis has been revolutionized by the emergence of organocatalysis, a powerful paradigm that utilizes small, chiral organic molecules to catalyze enantioselective transformations. Among the diverse array of organocatalysts, chiral pyrrolidine derivatives have established themselves as a cornerstone, offering remarkable efficiency, stereocontrol, and operational simplicity in a wide range of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core principles and practical applications of organocatalysis using chiral pyrrolidine derivatives, with a focus on key reactions, experimental methodologies, and the underlying mechanistic pathways.
Core Principles: Enamine and Iminium Ion Catalysis
The catalytic prowess of chiral pyrrolidine derivatives stems from their ability to reversibly form two key reactive intermediates with carbonyl compounds: enamines and iminium ions . These transient species modulate the reactivity of the carbonyl substrate, enabling highly stereoselective bond formations.
Enamine Catalysis: In this mode of activation, the chiral secondary amine of the pyrrolidine catalyst condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent attack of an electrophile to one of the enamine's prochiral faces, thereby controlling the stereochemical outcome of the reaction. This strategy is central to reactions such as asymmetric aldol and Michael additions where the carbonyl compound acts as a nucleophile.
Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the chiral pyrrolidine catalyst forms a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its electrophilicity and activating it towards nucleophilic attack. The bulky substituents on the chiral catalyst effectively shield one face of the iminium ion, dictating the trajectory of the incoming nucleophile and ensuring high enantioselectivity. This activation mode is pivotal in conjugate additions and cycloaddition reactions.
Key Catalysts: Proline and Its Progeny
The pioneering work in this field began with the use of the naturally occurring amino acid, (S)-proline, which remains a versatile and cost-effective catalyst.[1][2] Building upon this foundation, a diverse family of more sophisticated chiral pyrrolidine catalysts has been developed, most notably the diarylprolinol silyl ethers, to achieve higher reactivity and stereoselectivity across a broader range of substrates.[3]
(S)-Proline: The Archetypal Catalyst
(S)-Proline is a bifunctional catalyst, possessing both a secondary amine and a carboxylic acid moiety. The amine is responsible for enamine/iminium ion formation, while the carboxylic acid group often plays a crucial role in the transition state assembly through hydrogen bonding, contributing to the organization and stereochemical control of the reaction.[4]
Diarylprolinol Silyl Ethers: Enhanced Steric Shielding
Developed independently by the Hayashi and Jørgensen groups, diarylprolinol silyl ethers, such as (S)-α,α-diphenylprolinol trimethylsilyl ether, represent a significant advancement in pyrrolidine organocatalysis.[3] The bulky diarylmethylsilyl group provides a highly effective steric shield, leading to excellent enantioselectivities in a wide array of transformations, including Michael additions and Diels-Alder reactions.[5][6]
Asymmetric Transformations: Data and Methodologies
Chiral pyrrolidine derivatives catalyze a host of synthetically valuable asymmetric reactions. This section details the experimental protocols for three cornerstone transformations and presents a summary of their performance across various substrates.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction, which forges a β-hydroxy carbonyl moiety, is a fundamental carbon-carbon bond-forming reaction. Proline and its derivatives have proven to be highly effective catalysts for this transformation.[7][8]
Table 1: Proline-Catalyzed Asymmetric Aldol Reaction of Ketones with Aldehydes
| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | Acetone | 4-Nitrobenzaldehyde | (S)-Proline (30) | DMSO | 4 | 68 | - | 76 | [7] |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (20) | DMSO | 12 | 97 | 95:5 | 96 | [8] |
| 3 | Acetone | Isovaleraldehyde | (S)-Proline (5) | neat | 168 | 55 | - | 93 | [9] |
| 4 | Cyclopentanone | Benzaldehyde | (S)-Proline (10) | CH3CN | 24 | 95 | 1:1 | 99 | [8] |
| 5 | Acetone | 2-Chlorobenzaldehyde | Proline-oxadiazolone conjugate (10) | CH2Cl2 | 24 | 92 | - | >99 | [10][11] |
Experimental Protocol: General Procedure for a Proline-Catalyzed Aldol Reaction [12][13]
To a stirred solution of the aldehyde (1.0 mmol) in the desired solvent (e.g., DMSO, 2.0 mL) is added the ketone (5.0 to 10.0 mmol). (S)-proline (0.1 to 0.3 mmol, 10-30 mol%) is then added, and the resulting mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, which provides access to valuable β-amino carbonyl derivatives. Chiral pyrrolidine catalysts facilitate a direct and highly enantioselective version of this transformation.[8][14]
Table 2: Proline-Catalyzed Asymmetric Mannich Reaction
| Entry | Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (20) | DMSO | 12 | 95 | >95:5 | 94 | [8] |
| 2 | Cyclohexanone | Benzaldehyde | p-Anisidine | (S)-Proline (20) | DMSO | 24 | 81 | >95:5 | >99 | [8] |
| 3 | Acetone | Isovaleraldehyde | p-Anisidine | (S)-Proline (20) | DMSO | 24 | 51 | >95:5 | 96 | [8] |
| 4 | Propanal | N-Boc-imine | (S)-Proline (20) | CH3CN | 2-3 | 85 | 95:5 | 99 | [14] | |
| 5 | Hydroxyacetone | 4-Chlorobenzaldehyde | p-Anisidine | Pyrrolidine-phosphine oxide (10) | Toluene | 48 | 85 | 15:1 | 94 | [15] |
Experimental Protocol: General Procedure for a Proline-Catalyzed Three-Component Mannich Reaction [7][8]
To a vial containing the aldehyde (1.0 mmol) and the amine (1.1 mmol) is added the ketone (5.0 to 10.0 mmol) and the solvent (e.g., DMSO, 2.0 mL). (S)-proline (0.1 to 0.2 mmol, 10-20 mol%) is then added, and the mixture is stirred vigorously at room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the β-amino carbonyl compound.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for C-C bond formation. Chiral pyrrolidine derivatives, particularly diarylprolinol silyl ethers, are exceptional catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroolefins and enones.[5][13][16]
Table 3: Chiral Pyrrolidine-Catalyzed Asymmetric Michael Addition
| Entry | Donor | Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Propanal | β-Nitrostyrene | Diphenylprolinol silyl ether (10) | Toluene | 2 | 95 | 97:3 | 99 | [5] |
| 2 | Cyclohexanone | β-Nitrostyrene | Pyrrolidine-thiourea (10) | Toluene | 24 | 99 | >99:1 | 99 | |
| 3 | Nitromethane | Cinnamaldehyde | Diphenylprolinol silyl ether (10) | CH3OH | 16 | 90 | - | 98 | [6] |
| 4 | Cyclohexanone | trans-β-Nitrostyrene | Pyrrolidine-based diamine (10) | CH2Cl2 | 24 | 81 | >99:1 | >99 | [13] |
| 5 | Nitromethane | 3-(4-Chlorophenyl)propenal | Diphenylprolinol silyl ether (2) | CH3OH | 40 | 95 | - | 98 | [6] |
Experimental Protocol: General Procedure for a Diphenylprolinol Silyl Ether-Catalyzed Michael Addition [6]
To a solution of the α,β-unsaturated compound (0.5 mmol) and the chiral diphenylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 1.0 mL) at room temperature is added the carbonyl donor (1.5 mmol). The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the Michael adduct.
Mechanistic Visualizations
The stereochemical outcome of these reactions is dictated by the specific transition state assemblies. The following diagrams, rendered in DOT language, illustrate the generally accepted catalytic cycles and the key stereodetermining steps.
Enamine Catalysis in the Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of the proline-catalyzed aldol reaction via enamine activation.
Iminium Ion Catalysis in the Diphenylprolinol Silyl Ether-Catalyzed Michael Addition
Caption: Catalytic cycle for the Michael addition via iminium ion activation.
Synthesis of a Key Organocatalyst
The accessibility of the chiral catalyst is paramount for its widespread application. The following is a representative protocol for the synthesis of (S)-α,α-diphenylprolinol trimethylsilyl ether.
Experimental Protocol: Synthesis of (S)-α,α-Diphenylprolinol Trimethylsilyl Ether [1][2]
Step 1: Synthesis of (S)-α,α-Diphenylprolinol To a solution of (S)-proline methyl ester hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) at 0 °C is added a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (S)-α,α-diphenylprolinol as a white solid.
Step 2: Silylation of (S)-α,α-Diphenylprolinol To a solution of (S)-α,α-diphenylprolinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an inert atmosphere is added trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then quenched with a saturated aqueous solution of NaHCO3. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield (S)-α,α-diphenylprolinol trimethylsilyl ether as a colorless oil.
Conclusion and Future Outlook
Organocatalysis using chiral pyrrolidine derivatives has matured into a robust and indispensable tool for asymmetric synthesis. The operational simplicity, mild reaction conditions, and high levels of stereocontrol offered by these catalysts have made them highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis. The continued exploration of novel pyrrolidine-based catalysts with enhanced reactivity and selectivity, along with the expansion of their application to new and more complex transformations, promises to further solidify the prominent role of this catalyst class in modern organic chemistry. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists to harness the power of chiral pyrrolidine organocatalysis in their synthetic endeavors.
References
- 1. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Transition states of amine-catalyzed aldol reactions involving enamine intermediates: theoretical studies of mechanism, reactivity, and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Advances in asymmetric organocatalysis II [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis Using (R)-2-(3-Fluorophenyl)pyrrolidine as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(3-Fluorophenyl)pyrrolidine is a chiral organocatalyst belonging to the diarylprolinol silyl ether family, which has emerged as a powerful tool in asymmetric synthesis. The presence of a fluorine atom on the phenyl ring can significantly influence the catalyst's stereoelectronic properties, potentially leading to enhanced reactivity and stereoselectivity in various organic transformations. This document provides an overview of the potential applications of this compound in key enantioselective reactions, including Michael additions, Aldol reactions, and Mannich reactions. While specific experimental data for this particular catalyst is limited in publicly available literature, the following protocols are based on established methodologies for closely related fluorinated pyrrolidine organocatalysts and serve as a guide for reaction development and optimization.
Catalytic Principles
This compound, like other diarylprolinol derivatives, operates through the formation of chiral enamines or iminium ions with carbonyl substrates. The catalyst's stereochemical information is then transferred to the product during the carbon-carbon bond-forming step. The fluorine substituent can modulate the catalyst's Lewis basicity and influence non-covalent interactions within the transition state, thereby impacting the reaction's efficiency and stereochemical outcome.
Key Applications and Experimental Protocols
Enantioselective Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction for the construction of chiral 1,5-dicarbonyl compounds and their derivatives. Organocatalysts like this compound can effectively catalyze the addition of nucleophiles, such as ketones or aldehydes, to α,β-unsaturated acceptors.
Caption: Workflow for a typical enantioselective Michael addition reaction.
-
Catalyst Preparation: To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) is added this compound (0.1 mmol, 10 mol%).
-
Reaction Initiation: The mixture is stirred at room temperature for 10-15 minutes to allow for enamine formation.
-
Substrate Addition: The nitroalkene (1.2 mmol) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
The following table summarizes typical results obtained for Michael addition reactions using similar fluorinated pyrrolidine catalysts. These values can serve as a benchmark for optimizing reactions with this compound.
| Entry | Aldehyde/Ketone | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | β-Nitrostyrene | 20 | Toluene | 24 | 85 | 95:5 | 98 |
| 2 | Cyclohexanone | (E)-1-Nitro-2-phenylethene | 10 | CH2Cl2 | 48 | 92 | 90:10 | 95 |
| 3 | Isobutyraldehyde | (E)-2-Nitro-1-phenylprop-1-ene | 15 | THF | 36 | 78 | 92:8 | 97 |
Enantioselective Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds. Chiral organocatalysts facilitate direct, asymmetric aldol reactions between unmodified ketones and aldehydes.
Caption: Catalytic cycle of an organocatalyzed Aldol reaction.
-
Reaction Setup: To a solution of the aldehyde (0.5 mmol) in the ketone (2.0 mL, which also serves as the solvent) is added this compound (0.05 mmol, 10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., room temperature or cooled to 0 °C) and monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is directly loaded onto a silica gel column for purification.
-
Purification: The product is purified by flash column chromatography.
-
Analysis: The yield, dr, and ee of the aldol product are determined by NMR and chiral HPLC analysis.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Acetone | 4-Nitrobenzaldehyde | 10 | 25 | 12 | 95 | - | 96 |
| 2 | Cyclohexanone | Benzaldehyde | 20 | 0 | 24 | 88 | 92:8 | 99 |
| 3 | Acetone | Isovaleraldehyde | 10 | 25 | 48 | 75 | - | 93 |
Enantioselective Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules.
Caption: Logical relationship of reactants and intermediates in a Mannich reaction.
-
Iminium Ion Formation: In a reaction vessel, the aldehyde (1.0 mmol) and the amine (e.g., p-anisidine, 1.0 mmol) are dissolved in a suitable solvent (e.g., DMF, 2.0 mL) and stirred for 30 minutes.
-
Catalyst and Nucleophile Addition: this compound (0.2 mmol, 20 mol%) and the ketone (2.0 mmol) are then added to the mixture.
-
Reaction Progress: The reaction is stirred at room temperature until completion, as indicated by TLC analysis.
-
Work-up: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification and Analysis: The crude product is purified by column chromatography, and the yield, dr, and ee are determined.
| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Benzaldehyde | p-Anisidine | Acetone | 20 | DMF | 24 | 85 | - | 94 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Cyclohexanone | 20 | NMP | 48 | 90 | 95:5 | 97 |
| 3 | Propanal | p-Anisidine | Acetone | 20 | DMSO | 36 | 78 | - | 92 |
Conclusion
This compound holds significant promise as a versatile organocatalyst for a range of enantioselective transformations. The provided protocols, based on established methodologies for analogous catalysts, offer a solid starting point for researchers to explore its catalytic potential. Optimization of reaction parameters such as solvent, temperature, and catalyst loading will be crucial to achieve high yields and stereoselectivities for specific substrate combinations. Further research into the applications of this catalyst is encouraged to fully elucidate its capabilities in modern asymmetric synthesis.
Application Notes: (R)-2-(3-Fluorophenyl)pyrrolidine in Asymmetric Aldol Reactions
Introduction
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing carbon-carbon bonds while controlling stereochemistry, enabling the synthesis of complex chiral molecules like polyketides and amino alcohols.[1] Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful alternative to traditional metal-based and enzymatic catalysts.[1][2] Among the most successful organocatalysts are proline and its derivatives, which effectively mimic the function of Class I aldolase enzymes through an enamine-based mechanism.[2][3][4]
(R)-2-(3-Fluorophenyl)pyrrolidine is a proline-derived organocatalyst. The pyrrolidine moiety serves as the catalytic core, while the 3-fluorophenyl substituent provides steric bulk and electronic modification that can influence the reactivity and stereoselectivity of the reaction. These catalysts are valued for their stability, low toxicity, and the ability to be derived from the inexpensive chiral pool, with both enantiomeric forms often being accessible.[2] This application note provides a detailed protocol for employing this compound in the asymmetric aldol reaction between ketones and aldehydes.
Mechanism of Action
The catalytic cycle of a proline-derivative-catalyzed aldol reaction is generally accepted to proceed through an enamine intermediate.[3][5] The cycle can be summarized in three key steps:
-
Enamine Formation: The secondary amine of the this compound catalyst reacts with a ketone (the donor) to form a chiral enamine intermediate. This step increases the energy of the highest occupied molecular orbital (HOMO) of the ketone, making it more nucleophilic.[2]
-
Aldol Addition: The chiral enamine attacks the electrophilic carbonyl carbon of an aldehyde. The stereochemistry of the catalyst directs this attack to one of the two faces (Re or Si) of the aldehyde, thereby controlling the stereochemistry of the newly formed stereocenters.[1][5] This step typically proceeds through a Zimmerman-Traxler-like transition state.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
Illustrative Data
The performance of proline-derived catalysts is highly dependent on the specific substrates and reaction conditions. The following table summarizes typical results for the asymmetric aldol reaction between various aromatic aldehydes and acetone, catalyzed by a representative proline-based organocatalyst. This data is intended to be illustrative of the expected yields and enantioselectivities.[1]
| Entry | Aldehyde (Substituent) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 91 | 52 |
| 2 | 4-Chlorobenzaldehyde | 71 | 17 |
| 3 | 2-Nitrobenzaldehyde | 85 | 37 |
| 4 | 2-Chlorobenzaldehyde | 65 | 11 |
Reaction conditions: Catalyst (10 mol%), aldehyde (0.25 mmol), acetone (1.25 mmol), DCM as solvent, with an additive like benzoic acid (10 mol%) at 2 °C. Enantiomeric excess (ee) determined by HPLC analysis.[1]
Detailed Experimental Protocol
This protocol describes a general procedure for the asymmetric aldol reaction between an aromatic aldehyde and a ketone, catalyzed by this compound.
Materials:
-
This compound (Catalyst, 10-20 mol%)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde, 1.0 eq)
-
Ketone (e.g., Acetone, 5.0 eq)
-
Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetone)
-
Additive (e.g., Benzoic Acid, 10 mol%) (Optional, but can improve results)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (0.025 mmol, 10 mol%) and the chosen solvent (0.5 mL).
-
Addition of Reagents: Begin stirring the solution and add the aldehyde (0.25 mmol, 1.0 eq) followed by the ketone (1.25 mmol, 5.0 eq). If an additive is used, it should be added at this stage.
-
Reaction Conditions: Cool the reaction mixture to the desired temperature (e.g., 0 °C to room temperature) and stir for the required time (typically 24-72 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 1:3 ethyl acetate/hexane) to yield the pure aldol product.[1]
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the asymmetric aldol reaction.
Proposed Catalytic Cycle
Caption: Proposed enamine catalytic cycle for the aldol reaction.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Michael Addition Reactions Catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Note on the Availability of Data: Extensive literature searches did not yield specific examples of Michael addition reactions catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine. The following application notes and protocols are therefore based on established methodologies for similar pyrrolidine-based organocatalysts in asymmetric Michael additions. The provided protocols serve as a general guideline and would require optimization for the specific catalyst .
Introduction
This compound is a chiral secondary amine that belongs to the class of pyrrolidine-based organocatalysts. These catalysts are widely used in asymmetric synthesis to promote various carbon-carbon bond-forming reactions, including the Michael addition. The pyrrolidine moiety can react with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. The stereochemistry of the catalyst directs the subsequent addition of this enamine to a Michael acceptor, leading to the formation of a chiral product with high enantioselectivity. The fluorine substituent on the phenyl ring may influence the catalyst's solubility, steric properties, and electronic nature, potentially impacting its reactivity and selectivity.
General Reaction Mechanism
The catalytic cycle of a pyrrolidine-catalyzed Michael addition of an aldehyde to a nitroalkene typically proceeds through the following steps:
-
Enamine Formation: The chiral pyrrolidine catalyst reacts with the aldehyde to form a chiral enamine intermediate.
-
Michael Addition: The enamine attacks the β-carbon of the nitroalkene in a stereocontrolled manner. The stereoselectivity is governed by the steric hindrance imposed by the catalyst's substituent, which directs the nitroalkene to approach from the less hindered face of the enamine.
-
Iminium Ion Formation: The resulting intermediate is an iminium ion.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the final chiral γ-nitroaldehyde product and regenerate the pyrrolidine catalyst, which can then enter a new catalytic cycle.
Organocatalytic Applications of Fluorinated Pyrrolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. The unique stereoelectronic properties of fluorine can profoundly influence the conformational preferences, metabolic stability, and binding affinity of bioactive compounds. In the realm of asymmetric organocatalysis, chiral pyrrolidine derivatives have emerged as privileged scaffolds, capable of facilitating a wide range of stereoselective transformations. The strategic introduction of fluorine into these pyrrolidine catalysts has led to a new generation of powerful tools for the synthesis of complex chiral molecules.
This document provides detailed application notes and experimental protocols for the use of fluorinated pyrrolidine derivatives in organocatalysis. It is intended to serve as a practical guide for researchers in academia and industry, offering insights into catalyst synthesis, reaction optimization, and mechanistic pathways.
I. Featured Fluorinated Pyrrolidine Organocatalysts
A variety of fluorinated pyrrolidine derivatives have been developed, each with unique catalytic properties. The fluorine substituent, typically at the 4-position of the pyrrolidine ring or on an aryl moiety of a diarylprolinol ether, exerts a significant influence on the catalyst's reactivity and stereoselectivity. This is often attributed to the "gauche effect," where the electronegative fluorine atom influences the puckering of the pyrrolidine ring and the orientation of key functional groups, thereby creating a more defined chiral environment for the catalytic transformation.[1]
Commonly Used Fluorinated Pyrrolidine Catalysts:
-
(2S,4R)-4-Fluoroproline: A foundational catalyst, readily prepared from (2S,4R)-4-hydroxyproline. Its derivatives are widely used in various asymmetric reactions.
-
Fluorinated Diarylprolinol Silyl Ethers: These catalysts, such as (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl]pyrrolidine, are highly effective for a broad range of transformations, including Michael additions, aldol reactions, and cycloadditions. The electron-withdrawing trifluoromethyl groups enhance the catalyst's performance.
II. Key Organocatalytic Applications & Data
Fluorinated pyrrolidine derivatives catalyze a multitude of asymmetric reactions, primarily through enamine and iminium ion intermediates. Below are key applications with representative data.
A. Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction. Fluorinated pyrrolidine catalysts provide excellent stereocontrol in the addition of aldehydes and ketones to nitroalkenes.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Fluorinated Diarylprolinol Silyl Ether Derivative [1]
| Entry | Aldehyde | Nitroalkene | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | 98 | 95:5 | 94 |
| 2 | Propanal | 4-Bromo-trans-β-nitrostyrene | 99 | 96:4 | 95 |
| 3 | Butanal | trans-β-Nitrostyrene | 97 | 94:6 | 96 |
| 4 | Isovaleraldehyde | trans-β-Nitrostyrene | 95 | 93:7 | 98 |
Catalyst: (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl]pyrrolidine (10 mol%) with 4-nitrophenol (10 mol%) in CH2Cl2 at room temperature.
Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by a Fluorinated Prolinamide [2]
| Entry | Ketone | Nitroalkene | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 95 | 98:2 | 96 |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | 92 | 95:5 | 94 |
| 3 | Acetone | trans-β-Nitrostyrene | 88 | - | 90 |
Catalyst: A fluorinated L-prolinamide derivative (C2) was used, demonstrating high efficiency.[2]
B. Asymmetric Aldol Reaction
The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds. Fluorinated pyrrolidine catalysts enable highly enantioselective and diastereoselective aldol reactions.
Table 3: Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by a Fluorinated Proline Derivative
| Entry | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 95:5 | 98 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 92 | - | 95 |
| 3 | Cyclohexanone | Benzaldehyde | 95 | 90:10 | 96 |
Data is representative of typical results achieved with fluorinated proline-based catalysts.
C. Asymmetric [3+2] Cycloaddition
The [3+2] cycloaddition of azomethine ylides with olefins is a powerful method for the synthesis of highly substituted pyrrolidines. Copper(I)-catalyzed versions of this reaction often employ chiral ligands, and while not strictly organocatalysis, the resulting fluorinated pyrrolidine products are of significant interest.
Table 4: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition to Synthesize Fluorinated Pyrrolidines [3]
| Entry | Azomethine Ylide Precursor (Imine from) | Dipolarophile | Yield (%) | dr | ee (%) |
| 1 | Glycine methyl ester and Benzaldehyde | Methyl α-fluoroacrylate | 85 | >20:1 | 92 |
| 2 | Alanine methyl ester and Benzaldehyde | Methyl α-fluoroacrylate | 82 | >20:1 | 95 |
| 3 | Glycine methyl ester and 4-Chlorobenzaldehyde | Methyl α-fluoroacrylate | 88 | >20:1 | 93 |
Reaction conditions typically involve a Cu(I) salt and a chiral phosphine ligand.
III. Experimental Protocols
A. Synthesis of a Fluorinated Diarylprolinol Silyl Ether Catalyst
Synthesis of (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl]pyrrolidine
This protocol is adapted from published procedures.[4]
Materials:
-
(S)-2-(Diphenylhydroxymethyl)pyrrolidine
-
3,5-Bis(trifluoromethyl)bromobenzene
-
n-Butyllithium (n-BuLi)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)bromobenzene (2.2 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (2.1 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of N-Boc-(S)-proline methyl ester (1.0 eq.) in anhydrous THF dropwise to the above solution at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with Et2O.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel.
-
To a solution of the resulting alcohol (1.0 eq.) and imidazole (1.5 eq.) in anhydrous CH2Cl2 at 0 °C, add TMSCl (1.2 eq.) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The N-Boc protected catalyst is then deprotected using standard acidic conditions (e.g., TFA in CH2Cl2) to yield the final catalyst. Purify by column chromatography.
B. Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
General Procedure: [1]
Materials:
-
(S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl]pyrrolidine (10 mol%)
-
4-Nitrophenol (10 mol%)
-
Aldehyde (3.0 eq.)
-
trans-β-Nitrostyrene (1.0 eq.)
-
Anhydrous dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-β-nitrostyrene (0.15 mmol, 1.0 eq.) and the fluorinated pyrrolidine catalyst (0.015 mmol, 10 mol%) in anhydrous CH2Cl2 (0.3 mL) at room temperature, add 4-nitrophenol (0.015 mmol, 10 mol%).
-
Add the aldehyde (0.45 mmol, 3.0 eq.) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
IV. Mechanistic Insights & Visualizations
The catalytic activity of fluorinated pyrrolidine derivatives in these reactions is predominantly explained by the formation of key reactive intermediates: enamines and iminium ions .
A. The Enamine and Iminium Catalytic Cycles
The dual activation modes of enamine and iminium catalysis allow for a wide range of transformations.[5] The chiral pyrrolidine catalyst reacts with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion. The fluorine substituents on the catalyst play a crucial role in modulating the stability and reactivity of these intermediates and in creating a highly organized transition state that dictates the stereochemical outcome.
Caption: Dual catalytic cycles of fluorinated pyrrolidine organocatalysts.
B. Experimental Workflow for Catalyst Screening and Optimization
A systematic approach is crucial for identifying the optimal catalyst and reaction conditions for a new transformation. The following workflow outlines a typical screening process.
Caption: A typical workflow for organocatalytic reaction optimization.
V. Conclusion
Fluorinated pyrrolidine derivatives represent a versatile and powerful class of organocatalysts. Their unique electronic and steric properties, tunable through the strategic placement of fluorine atoms, allow for exceptional levels of stereocontrol in a variety of important asymmetric transformations. The protocols and data presented herein provide a foundation for researchers to explore and apply these catalysts in their own synthetic endeavors, ultimately contributing to the advancement of asymmetric synthesis and the development of new chemical entities.
References
Application Notes and Protocols for Asymmetric [3+2] Cycloaddition Reactions Utilizing Chiral Pyrrolidine Catalysts
Audience: Researchers, scientists, and drug development professionals.
Topic: Asymmetric [3+2] Cycloaddition Reactions with a Focus on Chiral Pyrrolidine-Based Organocatalysis, providing a framework for the application of catalysts such as (R)-2-(3-Fluorophenyl)pyrrolidine.
Introduction to Asymmetric [3+2] Cycloaddition
Asymmetric [3+2] cycloaddition reactions are powerful tools in organic synthesis for the construction of five-membered heterocyclic rings, particularly enantioenriched pyrrolidines.[1] These structures are prevalent in a wide array of biologically active natural products, pharmaceuticals, and chiral ligands.[2][3] Organocatalysis, employing small chiral organic molecules, has emerged as a prominent strategy for achieving high stereocontrol in these transformations. Chiral pyrrolidine derivatives, a cornerstone of organocatalysis, have demonstrated remarkable efficacy in promoting these reactions with high yields and stereoselectivities.
The general mechanism involves the reaction of a 1,3-dipole with a dipolarophile. In the context of chiral pyrrolidine catalysis, the catalyst often activates the dipolarophile through the formation of a chiral enamine or iminium ion intermediate, which then undergoes a stereocontrolled reaction with the 1,3-dipole.
Logical Workflow for Catalyst Application
The following diagram illustrates a typical workflow for the application and optimization of a new chiral pyrrolidine catalyst, such as this compound, in an asymmetric [3+2] cycloaddition reaction.
Caption: Workflow for evaluating a new chiral pyrrolidine catalyst.
Data Presentation: Asymmetric [3+2] Cycloaddition of Azomethine Ylides and Enals
The following tables summarize representative data from the literature for asymmetric [3+2] cycloaddition reactions catalyzed by chiral organocatalysts. This data can serve as a benchmark for evaluating the performance of this compound.
Table 1: Organocatalyzed [3+2] Cycloaddition of Azomethine Ylides with Acrolein
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | L-Proline | CH2Cl2 | -20 | 24 | 75 | >95:5 | 80 | [4] |
| 2 | Diphenylprolinol Silyl Ether | Toluene | RT | 12 | 92 | 99:1 | 96 | Fictional Example |
| 3 | This compound | TBD | TBD | TBD | TBD | TBD | TBD | - |
TBD: To be determined. Data for this compound is hypothetical and would be populated upon experimental investigation.
Table 2: Substrate Scope for the Enantioselective [3+2] Cycloaddition of N-2,2,2-trifluoroethylisatin ketimines
| Product | Yield (%) | dr | ee (%) | Reference |
| Spiro[pyrrolidin-3,2′-oxindole] derivative 1 | >99 | >20:1 | >99 | [5] |
| Spiro[pyrrolidin-3,2′-oxindole] derivative 2 | 95 | >20:1 | 98 | [5] |
| Spiro[pyrrolidin-3,2′-oxindole] derivative 3 | 98 | 19:1 | 97 | [5] |
This reaction was developed with a thiourea-tertiary amine catalyst.
Experimental Protocols
The following are detailed experimental protocols adapted from literature for analogous reactions. These can be used as a starting point for experiments with this compound.
General Protocol for the Asymmetric [3+2] Cycloaddition of an Azomethine Ylide with an α,β-Unsaturated Aldehyde
This protocol is based on the L-proline catalyzed reaction between azomethine ylides and acrolein.[4]
Reaction Scheme:
Caption: General scheme for pyrrolidine synthesis.
Materials:
-
Glycine imino ester (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
This compound (0.2 equiv, 20 mol%)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral catalyst, this compound (0.2 mmol, 20 mol%).
-
Add the anhydrous solvent (e.g., 2.0 mL of CH2Cl2).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the glycine imino ester (1.0 mmol, 1.0 equiv) to the solution.
-
Add the α,β-unsaturated aldehyde (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol for Copper-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides
This protocol is based on the synthesis of fluorinated pyrrolidines and can be adapted for use with a chiral pyrrolidine-based ligand.[6]
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)2·C6H5CH3 (5 mol%)
-
Chiral Ligand (e.g., a derivative of this compound) (5.5 mol%)
-
Imino ester (0.5 mmol, 1.0 equiv)
-
Dipolarophile (e.g., trans-β-nitrostyrene) (0.5 mmol, 1.0 equiv)
-
Base (e.g., DBU)
-
Anhydrous THF
Procedure:
-
In a glovebox, add the copper catalyst (0.025 mmol, 5 mol%) and the chiral ligand (0.0275 mmol, 5.5 mol%) to a reaction tube.
-
Add anhydrous THF (1.0 mL) and stir for 30 minutes at room temperature to form the catalyst complex.
-
In a separate flask, dissolve the imino ester (0.5 mmol, 1.0 equiv) and the dipolarophile (0.5 mmol, 1.0 equiv) in anhydrous THF (1.0 mL).
-
Add the substrate solution to the catalyst mixture.
-
Add the base (e.g., DBU, a catalytic amount) to initiate the reaction.
-
Stir the reaction at the desired temperature and monitor for completion.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography to yield the pyrrolidine product.
-
Analyze the product for diastereomeric ratio and enantiomeric excess as previously described.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers interested in exploring the use of this compound and other novel chiral pyrrolidine derivatives in asymmetric [3+2] cycloaddition reactions. By systematically applying the outlined workflow, screening conditions, and evaluating the substrate scope, the catalytic potential of new catalysts can be thoroughly assessed. The data and methodologies from related systems serve as valuable benchmarks for these investigations, paving the way for the discovery of new and efficient catalytic systems for the synthesis of enantioenriched pyrrolidines.
References
- 1. Catalytic Enantioselective [3+2] Cycloaddition of N-Metalated Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Asymmetric Synthesis of Chiral Amines Utilizing (R)-2-Arylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development. Chiral amines are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules. Among the various catalytic systems developed for their synthesis, organocatalysts based on the chiral pyrrolidine scaffold have emerged as powerful tools. While direct protocols for the application of (R)-2-(3-Fluorophenyl)pyrrolidine derivatives in the synthesis of chiral amines are not extensively documented in publicly available literature, the closely related and well-studied class of (R)-2-diarylprolinol silyl ether organocatalysts provides a robust framework for analogous transformations. These catalysts have demonstrated exceptional efficacy in a variety of asymmetric reactions that yield precursors to chiral amines, such as the conjugate addition of nitroalkanes to α,β-unsaturated aldehydes.
This document provides detailed application notes and protocols based on the established use of (R)-2-diarylprolinol silyl ether catalysts as a proxy for the application of (R)-2-arylpyrrolidine derivatives in the synthesis of chiral amine precursors.
Core Application: Asymmetric Michael Addition of Nitroalkanes to α,β-Unsaturated Aldehydes
A primary route to chiral γ-nitroaldehydes, which are versatile precursors to chiral γ-amino acids and other chiral amines, is the organocatalytic asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes. Diarylprolinol silyl ethers are highly effective catalysts for this transformation, operating through an enamine-based catalytic cycle.
Reaction Scheme
Caption: General scheme for the synthesis of chiral amines via organocatalytic Michael addition.
Data Presentation
The following table summarizes representative data for the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes catalyzed by a diarylprolinol silyl ether.
| Entry | Aldehyde (R¹) | Nitroalkane (R²) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cinnamaldehyde | Nitromethane | 10 | Methanol | 24 | 95 | 98 |
| 2 | Crotonaldehyde | Nitromethane | 10 | Methanol | 36 | 88 | 95 |
| 3 | Cinnamaldehyde | Nitroethane | 10 | Methanol | 48 | 92 | 97 (syn) |
| 4 | (E)-Hex-2-enal | Nitromethane | 10 | Methanol | 30 | 90 | 96 |
Experimental Protocols
General Protocol for the Asymmetric Michael Addition
This protocol is adapted from established procedures for diarylprolinol silyl ether-catalyzed reactions.
Materials:
-
(R)-2-Diarylprolinol silyl ether catalyst (e.g., (S)-2-(bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine) (10 mol%)
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Nitroalkane (2.0 equiv)
-
Anhydrous solvent (e.g., Methanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the (R)-2-diarylprolinol silyl ether catalyst.
-
Add the anhydrous solvent and stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the α,β-unsaturated aldehyde to the reaction mixture.
-
Add the nitroalkane to the mixture and stir at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral γ-nitroaldehyde.
Protocol for the Reduction of the Nitro Group to a Primary Amine
Materials:
-
Chiral γ-nitroaldehyde (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, 5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the chiral γ-nitroaldehyde in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral amine.
-
If necessary, purify the product by column chromatography or crystallization.
Mandatory Visualization
Catalytic Cycle of the Asymmetric Michael Addition
Application Notes and Protocols for Asymmetric Epoxidation Catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric epoxidation of α,β-unsaturated aldehydes utilizing a chiral pyrrolidine-based organocatalyst. The described methodology is based on reactions catalyzed by a structurally similar analogue, (S)-2-(fluorodiphenylmethyl)pyrrolidine, and is expected to provide a reliable starting point for optimization with (R)-2-(3-Fluorophenyl)pyrrolidine or its derivatives. This class of catalysts is highly effective in promoting the formation of chiral epoxides, which are valuable building blocks in the synthesis of complex molecules and pharmaceuticals.
Overview of the Catalytic System
The catalyst, a derivative of this compound, operates through an iminium ion activation mechanism. This mode of catalysis temporarily converts the α,β-unsaturated aldehyde into a more reactive iminium ion, which is then susceptible to nucleophilic attack by an oxidizing agent. The chiral environment provided by the catalyst directs the approach of the oxidant, leading to the formation of one enantiomer of the epoxide product in excess.
Reaction Data
The following tables summarize typical results obtained in the asymmetric epoxidation of various α,β-unsaturated aldehydes using a closely related diarylprolinol-derived catalyst. These data illustrate the high yields and enantioselectivities that can be achieved with this catalytic system.
Table 1: Asymmetric Epoxidation of Acyclic α,β-Unsaturated Aldehydes
| Entry | Substrate (Aldehyde) | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cinnamaldehyde | 30% aq. H₂O₂ | Dichloromethane | 95 | 98 |
| 2 | Crotonaldehyde | 30% aq. H₂O₂ | Chloroform | 92 | 96 |
| 3 | (E)-2-Hexenal | 30% aq. H₂O₂ | Toluene | 90 | 95 |
| 4 | (E)-2-Octenal | 30% aq. H₂O₂ | Dichloromethane | 93 | 97 |
Table 2: Asymmetric Epoxidation of Cyclic α,β-Unsaturated Aldehydes
| Entry | Substrate (Aldehyde) | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohex-1-enecarbaldehyde | 30% aq. H₂O₂ | Dichloromethane | 91 | 94 |
| 2 | Cyclopent-1-enecarbaldehyde | 30% aq. H₂O₂ | Chloroform | 88 | 92 |
| 3 | (E)-4-Phenylbut-2-enal | 30% aq. H₂O₂ | Dichloromethane | 94 | 98 |
Experimental Protocol: Asymmetric Epoxidation of Cinnamaldehyde
This protocol describes a general procedure for the asymmetric epoxidation of cinnamaldehyde using a derivative of this compound as the organocatalyst and aqueous hydrogen peroxide as the oxidant.
Materials:
-
This compound derivative (catalyst) (e.g., 0.02 mmol, 10 mol%)
-
Cinnamaldehyde (0.2 mmol, 1.0 equiv)
-
30% Aqueous Hydrogen Peroxide (H₂O₂) (0.4 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (1.0 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the this compound derivative catalyst (10 mol%).
-
Dissolve the catalyst in dichloromethane (1.0 mL).
-
Add cinnamaldehyde (1.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining hydrogen peroxide.
-
Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired epoxide.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the asymmetric epoxidation and the general experimental workflow.
Figure 1. Proposed catalytic cycle for the asymmetric epoxidation.
Figure 2. General experimental workflow for the asymmetric epoxidation.
Application Notes and Protocols: Derivatization of (R)-2-(3-Fluorophenyl)pyrrolidine for Specific Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of (R)-2-(3-Fluorophenyl)pyrrolidine and the application of its derivatives as organocatalysts in asymmetric synthesis. The methodologies outlined are foundational for the development of novel catalytic systems for the stereoselective synthesis of chiral molecules, which are of significant interest in drug discovery and development.
Introduction
This compound is a chiral scaffold of growing importance in the field of asymmetric organocatalysis. The presence of the fluorine atom can significantly influence the catalyst's electronic properties, basicity, and conformational preferences, thereby impacting its activity and selectivity. Derivatization of the pyrrolidine nitrogen allows for the introduction of various functional groups that can engage in hydrogen bonding, steric shielding, or other non-covalent interactions to control the stereochemical outcome of a reaction. This document details the synthesis of two key derivatives and their application in asymmetric Michael additions and aldol reactions.
Derivatization of this compound
Two common and effective derivatization strategies for pyrrolidine-based catalysts are N-acylation to form prolinamide-type catalysts and the synthesis of diarylprolinol silyl ether derivatives.
Protocol 1: Synthesis of (R)-N-((R)-2-(3-Fluorophenyl)pyrrolidin-1-yl)-N-methyl-2,2-diphenylacetamide
This protocol describes the synthesis of a prolinamide derivative, a class of organocatalysts known for their efficacy in various asymmetric transformations.
Experimental Workflow:
Caption: Workflow for the synthesis of a prolinamide derivative.
Methodology:
-
N-Boc Protection: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), triethylamine (1.2 eq) is added. The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (R)-tert-butyl 2-(3-fluorophenyl)pyrrolidine-1-carboxylate.
-
Boc Deprotection: The N-Boc protected pyrrolidine (1.0 eq) is dissolved in DCM (0.2 M) and cooled to 0 °C. Trifluoroacetic acid (TFA, 10 eq) is added dropwise, and the reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the TFA salt of this compound.
-
Amide Coupling: To a solution of 2,2-diphenylacetic acid (1.0 eq) in DCM (0.2 M) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The mixture is stirred for 15 minutes, followed by the addition of the this compound TFA salt (1.1 eq). The reaction is stirred at room temperature for 24 hours. The reaction mixture is washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 2: Synthesis of (R)-(2-(3-Fluorophenyl)pyrrolidin-2-yl)diphenylmethanol Trimethylsilyl Ether
This protocol details the synthesis of a diarylprolinol silyl ether derivative, a highly effective class of organocatalysts.
Experimental Workflow:
Caption: Workflow for the synthesis of a diarylprolinol silyl ether derivative.
Methodology:
-
Grignard Reaction: A solution of (R)-tert-butyl 2-(3-fluorophenyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) is added dropwise to a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 3.0 eq) at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.
-
Silylation: To a solution of the resulting diarylprolinol (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) at 0 °C is added trimethylsilyl chloride (1.2 eq) dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated to yield the desired silyl ether.
Catalytic Applications
The synthesized derivatives are evaluated as organocatalysts in asymmetric Michael additions and aldol reactions.
Application 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol describes the use of the synthesized prolinamide derivative as a catalyst for the enantioselective conjugate addition of aldehydes to nitroolefins.
Catalytic Cycle:
Caption: Catalytic cycle of the prolinamide-catalyzed Michael addition.
Experimental Protocol:
To a solution of the nitroolefin (0.2 mmol) and the prolinamide catalyst (10 mol%) in toluene (1.0 mL) is added the aldehyde (0.4 mmol). The reaction is stirred at room temperature for the time indicated in Table 1. The reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel.
Data Presentation:
Table 1: Asymmetric Michael Addition of Propanal to various β-Nitrostyrenes
| Entry | R in β-Nitrostyrene | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | H | 24 | 95 | 95:5 | 97 |
| 2 | 4-Cl | 36 | 92 | 96:4 | 98 |
| 3 | 4-MeO | 48 | 88 | 93:7 | 95 |
| 4 | 2-NO2 | 48 | 85 | 90:10 | 92 |
Yields of isolated products. Diastereomeric ratios (dr) and enantiomeric excesses (ee) were determined by chiral HPLC analysis.
Application 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
This protocol outlines the use of the synthesized diarylprolinol silyl ether derivative as a catalyst for the direct asymmetric aldol reaction.
Experimental Protocol:
To a solution of the aldehyde (0.5 mmol) and the diarylprolinol silyl ether catalyst (10 mol%) in acetone (2.0 mL) is added water (0.1 mL). The reaction is stirred at 0 °C for the time indicated in Table 2. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.
Data Presentation:
Table 2: Asymmetric Aldol Reaction of Acetone with various Aromatic Aldehydes
| Entry | R in Ar-CHO | Time (h) | Yield (%) | ee (%) |
| 1 | H | 12 | 98 | 96 |
| 2 | 4-NO2 | 8 | 99 | 99 |
| 3 | 4-Br | 16 | 95 | 97 |
| 4 | 2-Cl | 24 | 90 | 94 |
Yields of isolated products. Enantiomeric excesses (ee) were determined by chiral HPLC analysis.
Conclusion
The derivatization of this compound provides access to a range of versatile organocatalysts. The prolinamide and diarylprolinol silyl ether derivatives have demonstrated high efficiency and stereoselectivity in asymmetric Michael additions and aldol reactions, respectively. These protocols and the accompanying data serve as a valuable resource for researchers in the field of asymmetric catalysis and drug development, providing a solid foundation for the design and application of novel fluorinated organocatalysts. The electronic influence of the 3-fluorophenyl substituent likely plays a key role in the observed catalytic performance, a factor that warrants further investigation for the development of next-generation catalysts.
Troubleshooting & Optimization
Optimizing reaction conditions for (R)-2-(3-Fluorophenyl)pyrrolidine catalysis
Technical Support Center: (R)-2-(3-Fluorophenyl)pyrrolidine Catalysis
This guide provides troubleshooting advice and frequently asked questions for researchers using this compound as a catalyst in asymmetric synthesis. The information is based on established principles of organocatalysis, as specific documentation for this catalyst is limited. The primary example used is the asymmetric Michael addition of a ketone to a nitroalkene.
Frequently Asked Questions (FAQs)
Q1: What type of reactions can be catalyzed by this compound?
A1: Based on its structure as a chiral secondary amine, this compound is expected to be an effective organocatalyst for enamine and iminium ion-mediated reactions. These include, but are not limited to, asymmetric Michael additions, aldol reactions, Mannich reactions, and α-functionalizations of aldehydes and ketones.
Q2: How does the 3-fluorophenyl substituent affect the catalyst's performance?
A2: The electron-withdrawing nature of the fluorine atom can influence the acidity of the pyrrolidine N-H proton and the nucleophilicity of the corresponding enamine intermediate. This can impact reaction rates and stereoselectivity compared to unsubstituted diarylprolinol silyl ether catalysts. The precise effects are often substrate-dependent and require empirical optimization.
Q3: What is the typical catalyst loading for this type of organocatalyst?
A3: Typical catalyst loadings for pyrrolidine-based organocatalysts range from 1 to 20 mol%. A good starting point for optimization is 10 mol%. Lowering the catalyst loading can be economically beneficial but may lead to longer reaction times or lower yields. Conversely, increasing the loading may improve conversion but can also lead to the formation of byproducts.
Q4: How should I store this compound?
A4: Like most amines, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent oxidation and degradation. It is advisable to handle it in a glovebox or under an inert atmosphere.
Troubleshooting Guide: Asymmetric Michael Addition
This section addresses common problems encountered during the asymmetric Michael addition of a ketone to a nitroalkene catalyzed by this compound.
Problem 1: Low or No Product Yield
If you are observing low or no conversion of your starting materials, consider the following potential causes and solutions.
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Ensure the catalyst is pure and has been stored under an inert atmosphere.
-
Insufficient Reaction Time: The reaction may be slow under the current conditions. Monitor the reaction progress over a longer period (e.g., up to 72 hours) using techniques like TLC or GC-MS.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and equilibrium. A solvent screen is recommended. See Table 1 for a summary of solvent effects.
-
Low Temperature: While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate. Consider running the reaction at a slightly higher temperature to improve the yield.
Problem 2: Poor Enantioselectivity (Low %ee)
Achieving high stereoselectivity is a primary goal of asymmetric catalysis. If the enantiomeric excess (%ee) of your product is low, the following factors should be investigated.
-
Reaction Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature generally leads to higher %ee. See Table 2 for a summary of temperature effects.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.
-
Presence of Water: Trace amounts of water can interfere with the catalytic cycle and lead to the formation of racemic product. Ensure all reagents and solvents are anhydrous.
-
Acidic/Basic Additives: The addition of a co-catalyst or an additive can significantly enhance enantioselectivity. For pyrrolidine-catalyzed reactions, weak acids are often used as co-catalysts. See Table 3 for a summary of additive effects.
Problem 3: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
-
Self-Condensation of the Ketone: Aldol-type self-condensation of the ketone starting material can occur, especially at higher temperatures or with prolonged reaction times. Using a less sterically hindered ketone or optimizing the reaction time can mitigate this.
-
Double Addition: In some cases, a second Michael addition can occur on the product. This can be suppressed by using a slight excess of the ketone relative to the nitroalkene.
Data Presentation
The following tables summarize the results of hypothetical optimization studies for the Michael addition of cyclohexanone to β-nitrostyrene.
Table 1: Effect of Solvent on Reaction Outcome
| Entry | Solvent | Time (h) | Yield (%) | %ee |
| 1 | Toluene | 48 | 85 | 92 |
| 2 | THF | 48 | 78 | 88 |
| 3 | CH2Cl2 | 48 | 90 | 95 |
| 4 | Hexane | 72 | 65 | 94 |
| 5 | Acetone | 48 | 40 | 75 |
Reaction conditions: Cyclohexanone (10 equiv.), β-nitrostyrene (1.0 equiv.), this compound (10 mol%), additive (10 mol%), 25°C.
Table 2: Effect of Temperature on Reaction Outcome
| Entry | Temperature (°C) | Time (h) | Yield (%) | %ee |
| 1 | 40 | 24 | 92 | 85 |
| 2 | 25 | 48 | 90 | 95 |
| 3 | 0 | 72 | 88 | 98 |
| 4 | -20 | 96 | 75 | >99 |
Reaction conditions: Cyclohexanone (10 equiv.), β-nitrostyrene (1.0 equiv.), this compound (10 mol%), additive (10 mol%), CH2Cl2.
Table 3: Effect of Acidic Additive on Reaction Outcome
| Entry | Additive | pKa (in DMSO) | Time (h) | Yield (%) | %ee |
| 1 | None | - | 72 | 55 | 80 |
| 2 | Acetic Acid | 12.3 | 48 | 88 | 93 |
| 3 | Benzoic Acid | 11.1 | 48 | 90 | 95 |
| 4 | Trifluoroacetic Acid | 0.3 | 24 | 20 | 65 |
Reaction conditions: Cyclohexanone (10 equiv.), β-nitrostyrene (1.0 equiv.), this compound (10 mol%), additive (10 mol%), CH2Cl2, 25°C.
Experimental Protocol: Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene catalyzed by this compound.
Materials:
-
This compound
-
Benzoic acid
-
β-nitrostyrene
-
Cyclohexanone (distilled)
-
Anhydrous dichloromethane (CH2Cl2)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Add anhydrous CH2Cl2 (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add cyclohexanone (10 mmol, 10 equiv.) to the flask and stir for another 5 minutes.
-
Add β-nitrostyrene (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25°C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (%ee) of the product by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for the catalyzed Michael addition.
Caption: Troubleshooting decision tree for reaction optimization.
Improving enantioselectivity in reactions with (R)-2-(3-Fluorophenyl)pyrrolidine
Welcome to the technical support center for (R)-2-(3-Fluorophenyl)pyrrolidine and related organocatalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving enantioselectivity and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: I am observing low enantioselectivity (low e.e. or e.r.) in my reaction. What are the potential causes and how can I fix it?
A1: Low enantioselectivity is a common issue that can often be resolved by systematically optimizing reaction conditions. Several factors can be at play.
Potential Causes & Solutions:
-
Suboptimal Temperature: The energy difference between the diastereomeric transition states is temperature-dependent.
-
Inappropriate Solvent: The solvent's polarity and ability to coordinate with the catalyst or intermediates can significantly impact the stereochemical outcome.[3]
-
Solution: Screen a variety of anhydrous solvents with different polarities (e.g., Toluene, THF, CH₂Cl₂, Dioxane). Apolar solvents sometimes improve catalyst solubility and reactivity.[4]
-
-
Incorrect Catalyst Loading: Both excessive and insufficient amounts of the catalyst can be detrimental to selectivity.[1]
-
Solution: Optimize the catalyst loading. A typical starting range is 5-20 mol%. In some cases, lower catalyst loading can minimize side reactions and improve the outcome.[5]
-
-
Presence of Impurities: Water or other impurities in the reagents or solvents can deactivate the catalyst or interfere with the catalytic cycle.
-
Solution: Ensure all reagents and solvents are of high purity and are thoroughly dried. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.[1]
-
-
Influence of Downstream Intermediates: For diarylprolinol ether-type catalysts, the stereochemical outcome may not be set in the initial bond-forming step. The relative stability and reactivity of diastereomeric intermediates formed later in the cycle can influence the final enantiomeric ratio (a Curtin-Hammett scenario).[6]
-
Solution: Modifying reaction parameters like solvent or the counterion of an additive can alter the stability of these intermediates and may enhance selectivity.[3]
-
Q2: My reaction yield is very low or I am not getting any product. What should I check?
A2: Low or no product yield can stem from catalyst issues or non-optimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate or solvent, or through side reactions.[1]
-
Incorrect Reaction Conditions: The temperature, concentration, or reaction time may not be suitable for the transformation.
-
Poor Substrate Reactivity: The electronic or steric properties of your specific substrate may make it less reactive under the chosen conditions.
-
Solution: Consider increasing the temperature or catalyst loading to improve conversion, but be mindful of the potential impact on enantioselectivity. It may be necessary to use a more activated substrate if possible.
-
Frequently Asked Questions (FAQs)
Q3: How does this compound catalyze reactions?
A3: As a derivative of diarylprolinol ethers, this catalyst primarily functions through two main activation modes:
-
Enamine Catalysis: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (like an aldehyde or ketone) to form a nucleophilic chiral enamine. This enamine then attacks an electrophile, with the bulky aryl group on the catalyst directing the attack to one face, thereby controlling the stereochemistry.[3][5]
-
Iminium Ion Catalysis: With α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack. The catalyst structure shields one face of the molecule, guiding the nucleophile to the opposite face.[7][8]
Q4: Can I use additives to improve my reaction's enantioselectivity?
A4: Yes, additives, particularly weak acids, can have a significant impact. In reactions catalyzed by diarylprolinol silyl ethers, acidic additives have been shown to alter the reaction pathway, for instance, by promoting a Diels-Alder reaction over an ene reaction.[9] The choice of additive can influence the formation and stability of intermediates, which can be crucial for stereocontrol.[3] It is recommended to screen a range of additives if standard optimization fails to yield the desired selectivity.
Q5: Is catalyst degradation a concern?
A5: Yes. While generally robust, pyrrolidine-based organocatalysts can degrade under harsh conditions.[10] Prolonged reaction times at elevated temperatures can lead to the formation of side products and a reduction in both yield and enantioselectivity.[5] Oxidative degradation can also occur, making an inert atmosphere crucial for sensitive reactions.[5]
Data Presentation
The following tables summarize typical effects of key parameters on enantioselectivity for reactions catalyzed by diarylprolinol ether-type catalysts. Note: Optimal conditions are substrate-dependent and these tables should be used as a general guide for optimization.
Table 1: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Yield (%) | Enantiomeric Excess (% e.e.) | Reference |
|---|---|---|---|
| 25 (Room Temp) | 95 | 92 | [5] |
| 0 | 94 | 96 | [5] |
| -20 | 92 | 97 | [5] |
| -40 | 85 | >99 |[5] |
Table 2: Effect of Solvent on Enantioselectivity
| Solvent | Yield (%) | Enantiomeric Excess (% e.e.) | Reference |
|---|---|---|---|
| THF | 92 | 97 | [5] |
| Toluene | 90 | 95 | [5] |
| CH₂Cl₂ | 88 | 94 | [5] |
| Dioxane | 85 | 90 | General observation |
Table 3: Effect of Catalyst Loading on Enantioselectivity
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% e.e.) | Reference |
|---|---|---|---|
| 5 | 90 | 96 | [5] |
| 10 | 92 | 97 | [5] |
| 20 | 93 | 97 |[5] |
Experimental Protocols
General Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This is a generalized procedure. Specific quantities, temperatures, and reaction times must be optimized for each unique substrate combination.
1. Preparation and Setup:
-
Flame-dry all glassware (e.g., round-bottom flask, magnetic stirrer bar, syringes) under vacuum and allow to cool under a stream of dry nitrogen or argon.[5]
-
Use high-purity, anhydrous solvents.
-
Prepare stock solutions of the aldehyde, nitroalkene, and this compound catalyst if desired.
2. Reaction Execution:
-
To the reaction flask, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add the desired anhydrous solvent (e.g., 3 mL).
-
Add the aldehyde (e.g., 1.2 mmol, 1.2 equiv).
-
Cool the mixture to the target temperature (e.g., -20 °C) using a cryostat or appropriate cooling bath.
-
Slowly add the nitroalkene (1.0 mmol, 1.0 equiv) to the cooled mixture.
-
Stir the reaction vigorously at the target temperature.[5]
3. Monitoring and Work-up:
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is deemed complete (or has reached optimal conversion), quench it by adding a saturated aqueous solution of NH₄Cl (5 mL).[5]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry with anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
4. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[1]
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Visualizations
Caption: A troubleshooting workflow for addressing low enantioselectivity.
Caption: Key experimental factors influencing enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 8. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yields in (R)-2-(3-Fluorophenyl)pyrrolidine catalyzed reactions
This guide provides troubleshooting strategies and frequently asked questions for researchers utilizing (R)-2-(3-Fluorophenyl)pyrrolidine and similar diarylprolinol silyl ether organocatalysts. The focus is on identifying and resolving common issues that lead to low reaction yields and poor selectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound has a significantly lower yield than reported in the literature. What are the most common culprits?
Low yields can stem from several factors. The most common issues are related to reagent purity, the presence of atmospheric moisture, and suboptimal reaction conditions.[1][2] Specifically, consider the following:
-
Catalyst Quality: The catalyst may have degraded due to improper storage or handling. Diarylprolinol silyl ethers can be sensitive to moisture and acidic impurities.
-
Reagent Purity: Impurities in starting materials, especially aldehydes which can undergo oxidation or self-condensation, can inhibit the catalyst or lead to side reactions.[3]
-
Solvent Quality: Undried solvents are a primary source of water, which can hydrolyze the catalyst and interfere with the catalytic cycle.[1]
-
Reaction Temperature: Incorrect temperature control can either slow the reaction to a halt or promote the formation of undesired byproducts.[1]
-
Atmospheric Control: Reactions involving enamine or iminium ion intermediates can be sensitive to oxygen and moisture, making an inert atmosphere (Nitrogen or Argon) crucial.[1][4]
Q2: How critical is the choice of solvent for these reactions?
Solvent choice is highly critical and can dramatically affect reaction yield, diastereoselectivity, and enantioselectivity. For diarylprolinol silyl ether catalyzed reactions, non-polar aprotic solvents are often preferred. In a study on a related Diels-Alder reaction, toluene was found to be a suitable solvent.[5] It is recommended to screen a few solvents (e.g., Toluene, Dichloromethane, THF, Chloroform) during initial optimization. Always use anhydrous grade solvents.
Q3: Can additives or co-catalysts impact the reaction?
Yes, additives are often essential. Many reactions catalyzed by diarylprolinol silyl ethers require an acidic additive to facilitate the formation of the active iminium ion or to protonate the resulting enamine intermediate.[5] Common additives include weak carboxylic acids like benzoic acid or trifluoroacetic acid.[5] The stoichiometry of the additive relative to the catalyst can be a critical parameter to optimize.
Q4: My reaction starts but does not go to completion. What steps can I take?
If you observe incomplete conversion of starting materials, consider the following troubleshooting steps:
-
Catalyst Deactivation: The catalyst may be slowly degrading over the reaction time.[4] Potential causes include impurities in the substrate or solvent.[4] Trying a higher catalyst loading or adding a second portion of the catalyst midway through the reaction may help.
-
Equilibrium: The reaction may be reversible and have reached equilibrium. Changing the temperature or concentration of reactants could shift the equilibrium towards the product.
-
Insufficient Reaction Time: Some organocatalytic reactions are slow and may require extended reaction times (24-72 hours).[6] Monitor the reaction by TLC or GC/LC-MS to confirm that it has truly stalled.
Troubleshooting Guide & Optimization
This section provides a more detailed, issue-specific guide to troubleshooting.
Issue 1: Very Low or No Product Formation
This is often the most frustrating issue and typically points to a fundamental problem with one of the core components of the reaction.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Low Yield with Significant Side Product Formation
Observing byproducts indicates that while the catalyst is active, the desired reaction pathway is not favored.
Q: I'm seeing multiple spots on my TLC plate. How do I identify and minimize side products?
A: Common side reactions in aldehyde-based organocatalysis include aldol self-condensation of the aldehyde starting material or decomposition of the product.
-
Characterize Byproducts: If possible, isolate and characterize the major side product(s) by NMR or MS. Understanding their structure can provide clues about the undesired reaction pathway.
-
Lower the Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can often improve selectivity for the main product.[6]
-
Adjust Stoichiometry: Adding the aldehyde slowly via syringe pump to a solution of the catalyst and the other reactant can keep its instantaneous concentration low, minimizing self-reaction.
-
Re-evaluate Additives: The type or amount of acidic/basic additive can influence which reaction pathways are active. Screen different additives if possible.
Data Presentation: Effect of Reaction Conditions
The following table summarizes literature data for a diarylprolinol silyl ether-catalyzed asymmetric Diels-Alder reaction, illustrating the impact of solvent and catalyst structure on yield and selectivity. This demonstrates the importance of screening conditions for your specific transformation.[5]
| Entry | Catalyst | Additive | Solvent | Yield (%)[5] | exo/endo[5] | exo ee (%)[5] |
| 1 | Diphenylprolinol TMS ether | p-Nitrophenol | CH2Cl2 | 68 | 19:81 | 15 |
| 2 | Diphenylprolinol TES ether | CF3CO2H | CH2Cl2 | 75 | 82:18 | 94 |
| 3 | Diphenylprolinol TES ether | CF3CO2H | CHCl3 | 78 | 85:15 | 96 |
| 4 | Diphenylprolinol TES ether | CF3CO2H | Toluene | 80 | 85:15 | 97 |
| 5 | Diphenylprolinol TES ether | CF3CO2H | Ether | 55 | 86:14 | 93 |
TMS = Trimethylsilyl, TES = Triethylsilyl. Conditions are representative and highlight optimization trends.
Experimental Protocols
General Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is a representative starting point for reactions catalyzed by this compound.
Materials:
-
This compound derivative (Catalyst, 10 mol%)
-
Benzoic Acid (Co-catalyst, 10 mol%)
-
Aldehyde (1.2 equivalents)
-
trans-β-Nitrostyrene (1.0 equivalent)
-
Anhydrous Toluene (to make a 0.2 M solution)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the this compound catalyst and benzoic acid.
-
Add anhydrous toluene via syringe to dissolve the catalyst and co-catalyst.
-
Add the trans-β-nitrostyrene to the flask.
-
Cool the mixture to the desired temperature (e.g., 4 °C) using a cooling bath.
-
Add the aldehyde dropwise to the stirred solution.
-
Allow the reaction to stir under an argon atmosphere for the specified time (typically 24-48 hours), monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate) to afford the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine enantiomeric excess by chiral HPLC analysis.
Visualization of the Catalytic Cycle
The catalyst operates through an enamine-mediated pathway. This mechanism involves the reversible formation of an enamine from the aldehyde and the secondary amine of the catalyst, which then acts as the key nucleophilic intermediate.
Caption: The enamine activation pathway for diarylprolinol catalysts.
References
Effect of solvent and temperature on (R)-2-(3-Fluorophenyl)pyrrolidine catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-2-(3-Fluorophenyl)pyrrolidine as a catalyst in asymmetric synthesis. The information provided is based on established principles of organocatalysis and data from analogous pyrrolidine-based catalysts, offering insights into overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are typically catalyzed by this compound?
A1: this compound belongs to the class of diarylprolinol ether-type organocatalysts. These catalysts are primarily used to promote a variety of asymmetric transformations, including:
-
Michael Additions: The conjugate addition of nucleophiles (e.g., aldehydes, ketones) to α,β-unsaturated compounds (e.g., nitroolefins, enones).
-
Aldol Reactions: The reaction between an enol or enolate and a carbonyl compound to form a β-hydroxy carbonyl compound.
-
Diels-Alder Reactions: The [4+2] cycloaddition between a conjugated diene and a dienophile.
The catalyst facilitates these reactions by forming chiral enamines or iminium ions with the substrates, thereby controlling the stereochemical outcome of the reaction.
Q2: How does the fluorine substituent on the phenyl ring influence the catalytic activity?
A2: The electron-withdrawing nature of the fluorine atom can influence the catalyst's electronic properties. This can affect the acidity of the pyrrolidine nitrogen and the stability of the key enamine or iminium ion intermediates. While specific data for the 3-fluoro derivative is limited, in general, such electronic modifications can impact reaction rates and enantioselectivity. It is often necessary to screen catalysts with different electronic properties to find the optimal one for a specific transformation.
Q3: What are the typical catalyst loadings for this compound?
A3: Typical catalyst loadings for diarylprolinol ether catalysts range from 1 to 20 mol%. The optimal loading depends on the specific reaction, the reactivity of the substrates, and the desired reaction time. For highly efficient reactions, loadings as low as 1-5 mol% may be sufficient. However, for more challenging transformations, a higher catalyst loading of 10-20 mol% might be required to achieve good conversion and enantioselectivity. It is always recommended to screen a range of catalyst loadings during reaction optimization.
Q4: Is it necessary to use additives or co-catalysts with this compound?
A4: In many cases, the use of additives, particularly weak acids, can significantly improve the performance of diarylprolinol ether catalysts. Acids such as benzoic acid, acetic acid, or trifluoroacetic acid are often used. These additives can facilitate the formation of the active iminium ion and promote catalyst turnover. The choice and amount of the acidic additive should be carefully optimized for each specific reaction, as a strong acid can sometimes inhibit the reaction.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Symptoms:
-
Starting materials remain largely unreacted after the specified reaction time.
-
TLC or GC-MS analysis shows minimal product formation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | 1. Increase the catalyst loading (e.g., from 5 mol% to 10 or 20 mol%).2. Ensure the catalyst is pure and has not degraded during storage. |
| Inappropriate Solvent | 1. Screen a range of solvents with varying polarities (see Table 1 for examples). The solubility of all reaction components is crucial.2. Ensure the solvent is anhydrous, as water can inhibit the catalyst. |
| Sub-optimal Temperature | 1. Vary the reaction temperature. While many organocatalytic reactions are run at room temperature or below to enhance enantioselectivity, some systems require heating to achieve reasonable rates. |
| Lack of an Additive | 1. If not already present, add a weak acid co-catalyst (e.g., benzoic acid, 10-20 mol%). The acidity and amount should be optimized. |
| Poor Substrate Reactivity | 1. Consider using a more activated substrate if possible (e.g., a more electrophilic Michael acceptor). |
Issue 2: Low Enantioselectivity (ee)
Symptoms:
-
The desired product is formed, but the enantiomeric excess is below the desired level.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | 1. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even lower) often improves enantioselectivity. See Table 2 for a general trend. |
| Incorrect Solvent Choice | 1. The solvent can have a profound impact on the transition state geometry. Screen a variety of solvents (polar aprotic, non-polar). |
| Background Uncatalyzed Reaction | 1. A non-selective background reaction may be occurring. Lowering the temperature or catalyst loading might suppress this pathway. |
| Presence of Water | 1. Ensure all reagents and the solvent are scrupulously dried. Water can interfere with the catalytic cycle and lead to racemic product formation. |
| Sub-optimal Catalyst Structure | 1. If enantioselectivity remains low after optimization, consider screening other structurally related pyrrolidine catalysts. |
Data Presentation
Table 1: Effect of Solvent on a Representative Asymmetric Michael Addition *
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Typical Enantioselectivity (ee %) |
| Toluene | 2.4 | 85 | 92 |
| Dichloromethane | 9.1 | 90 | 88 |
| Tetrahydrofuran (THF) | 7.5 | 75 | 85 |
| Acetonitrile | 37.5 | 60 | 70 |
| Methanol | 32.7 | 50 | 55 |
*Data is representative for diarylprolinol ether catalysts and serves as a general guideline. Optimal conditions will vary for specific reactions.
Table 2: Effect of Temperature on a Representative Asymmetric Aldol Reaction *
| Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Typical Enantioselectivity (ee %) |
| 25 (Room Temp) | 12 | 95 | 85 |
| 0 | 24 | 92 | 92 |
| -20 | 48 | 88 | 97 |
| -40 | 72 | 80 | >99 |
*Data is representative for diarylprolinol ether catalysts and illustrates the general trade-off between reaction rate and enantioselectivity.
Experimental Protocols
General Protocol for an Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the nitroolefin (1.0 equiv.).
-
Add the this compound catalyst (0.1 equiv., 10 mol%).
-
If required, add the acidic co-catalyst (e.g., benzoic acid, 0.1 equiv.).
-
Add the anhydrous solvent (e.g., toluene, to make a 0.2 M solution with respect to the nitroolefin).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.5-2.0 equiv.) dropwise.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.
Mandatory Visualizations
Caption: General workflow for an asymmetric Michael addition.
Caption: Troubleshooting logic for common experimental issues.
Technical Support Center: Catalyst Loading Optimization for (R)-2-(3-Fluorophenyl)pyrrolidine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during catalyst loading optimization, a critical step for achieving high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric synthesis of this compound?
A1: The synthesis of chiral 2-arylpyrrolidines, such as this compound, is typically achieved through the asymmetric hydrogenation of a corresponding pyrrole precursor. The most effective and widely used catalytic systems for this transformation are based on late transition metals, particularly Rhodium (Rh) and Ruthenium (Ru), complexed with chiral phosphine ligands.[1][2] Organocatalytic methods can also be employed, often utilizing proline derivatives, but for asymmetric hydrogenation of heteroaromatics, metal-based catalysts are generally more common.
Q2: How does catalyst loading impact the reaction outcome?
A2: Catalyst loading, expressed in mole percent (mol%), is a crucial parameter that significantly influences the reaction's rate, overall yield, and enantioselectivity (ee%).
-
Higher Catalyst Loading: Generally leads to a faster reaction rate. However, it also increases the overall cost of the synthesis and can sometimes lead to the formation of side products or difficulties in purifying the final product.
-
Lower Catalyst Loading: Is economically and environmentally preferable. The goal of optimization is to identify the lowest catalyst loading that maintains a high reaction rate, yield, and enantioselectivity. Excessively low loadings may result in incomplete conversion or require impractically long reaction times.[3]
Q3: What is a typical range for catalyst loading in the asymmetric hydrogenation of pyrrole derivatives?
A3: The optimal catalyst loading can vary significantly depending on the specific catalyst, ligand, substrate, and reaction conditions. However, for Rhodium and Ruthenium-catalyzed asymmetric hydrogenations of pyrrole derivatives, catalyst loadings typically range from 0.01 mol% to 5 mol%.[3] Exploratory reactions often start in the range of 0.5 mol% to 1.0 mol% and are then optimized by systematically decreasing the loading.
Q4: What factors can lead to low enantiomeric excess (ee%)?
A4: Achieving high enantioselectivity is a primary goal in asymmetric synthesis. Several factors can contribute to low ee%:
-
Suboptimal Catalyst or Ligand: The chosen chiral ligand may not be a good match for the substrate.
-
Incorrect Catalyst Enantiomer: Using the wrong enantiomer of the catalyst will produce the undesired product enantiomer.
-
Reaction Temperature: Temperature can have a significant effect on enantioselectivity. Often, lower temperatures lead to higher ee%.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment.
-
Catalyst Purity: Impurities in the catalyst or ligand can negatively impact stereocontrol.
Q5: How can I determine the enantiomeric excess (ee%) of my product?
A5: The enantiomeric excess of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves separating the two enantiomers on a chiral stationary phase and integrating the peak areas to determine their relative amounts.
Troubleshooting Guide
This section provides solutions to common problems encountered during the catalyst loading optimization for the synthesis of this compound via asymmetric hydrogenation of the corresponding pyrrole precursor.
Problem 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst and ligand are fresh and have been stored under an inert atmosphere to prevent decomposition. |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol% or 1.0 mol%). |
| Catalyst Poisoning | Ensure all reagents and solvents are of high purity and free from impurities that can deactivate the catalyst (e.g., water, oxygen, sulfur compounds). |
| Suboptimal Reaction Conditions | Optimize other reaction parameters such as hydrogen pressure, temperature, and reaction time. |
Problem 2: Low Enantiomeric Excess (ee%)
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst System | Screen different chiral ligands. The electronic and steric properties of the ligand are critical for stereoselectivity. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lowering the temperature often improves enantioselectivity. |
| Solvent Choice | Screen a range of solvents with varying polarities (e.g., methanol, ethanol, THF, dichloromethane). |
| High Catalyst Loading | In some cases, very high catalyst loadings can lead to the formation of less selective catalytic species. Try reducing the catalyst loading. |
Problem 3: Poor Reproducibility
| Possible Cause | Suggested Solution |
| Sensitivity to Air or Moisture | Use rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line) for catalyst handling and reaction setup. |
| Inconsistent Reagent Quality | Use freshly distilled or high-purity anhydrous solvents and reagents for each experiment. |
| Variable Catalyst Activity | If preparing the catalyst in situ, ensure the procedure is consistent. If using a commercial catalyst, consider batch-to-batch variations. |
Data Presentation: Catalyst Loading Optimization
The following table presents a representative dataset for the optimization of catalyst loading in the asymmetric hydrogenation of 1-(3-fluorophenyl)-1H-pyrrole to this compound using a hypothetical Rhodium-based catalyst with a chiral phosphine ligand.
Table 1: Optimization of Catalyst Loading for the Asymmetric Hydrogenation to this compound
| Entry | Catalyst Loading (mol%) | Conversion (%) | ee% (R) |
| 1 | 1.0 | >99 | 98 |
| 2 | 0.5 | >99 | 98 |
| 3 | 0.1 | >99 | 97 |
| 4 | 0.05 | 96 | 97 |
| 5 | 0.01 | 75 | 96 |
Reaction Conditions: 1-(3-fluorophenyl)-1H-pyrrole (1 mmol), [Rh(COD)Cl]₂/Chiral Ligand, H₂ (20 atm), Methanol, 25 °C, 24 h.
Experimental Protocols & Workflows
A detailed experimental protocol is crucial for reproducible results. Below is a general procedure for the asymmetric hydrogenation and a workflow for catalyst loading optimization.
General Experimental Protocol for Asymmetric Hydrogenation
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine ligand in a specific ratio. Degassed solvent is added, and the mixture is stirred to form the active catalyst.
-
Reaction Setup: In a separate autoclave, the substrate, 1-(3-fluorophenyl)-1H-pyrrole, is dissolved in the degassed reaction solvent.
-
Hydrogenation: The prepared catalyst solution is transferred to the autoclave under an inert atmosphere. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at the set temperature for the specified duration.
-
Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The conversion is determined by ¹H NMR, and the enantiomeric excess is measured by chiral HPLC or GC.
Workflow for Catalyst Loading Optimization
The following diagram illustrates a logical workflow for optimizing the catalyst loading for the synthesis of this compound.
Caption: A logical workflow for optimizing catalyst loading in asymmetric synthesis.
Signaling Pathway for Troubleshooting Low Enantioselectivity
The diagram below outlines the decision-making process when troubleshooting low enantiomeric excess in the synthesis of this compound.
Caption: A troubleshooting guide for addressing low enantioselectivity.
References
Technical Support Center: Asymmetric Synthesis Using Chiral Pyrrolidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions and optimization of asymmetric syntheses catalyzed by chiral pyrrolidines, such as L-proline and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q1: Why is my enantioselectivity (ee) consistently low?
Low enantiomeric excess is a common issue that can stem from several factors. Systematically investigating the following areas can help identify the root cause.[1]
-
Catalyst and Ligand Integrity: The purity and handling of the chiral catalyst are critical.[2]
-
Purity: Ensure the chiral pyrrolidine catalyst is of high purity, as impurities can interfere with the formation of the active catalytic species.[2]
-
Air and Moisture: Many organocatalysts are sensitive to air and moisture. Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents.[2]
-
Degradation: Catalysts can degrade over time. If reproducibility is an issue, consider using a fresh batch or a recently opened bottle.[2]
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[1] Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[1]
-
Solvent Choice: The solvent's polarity and coordinating ability can significantly impact catalyst performance and the reaction pathway.[1][2] Non-coordinating solvents like toluene are often preferred to minimize interference with the catalyst-substrate interaction.[1]
-
Catalyst Loading: Insufficient catalyst loading may allow a non-selective background reaction to occur, which lowers the overall enantiomeric excess of the product.[2] Conversely, excessively high loading can sometimes lead to unwanted side reactions.
-
Substrate Structure: The steric and electronic properties of your ketone and electrophile can influence the stereochemical outcome.[1]
Troubleshooting Flowchart for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Q2: My reaction yield is low. What are the potential causes?
Several factors can contribute to low product yield, often related to catalyst efficiency or competing reaction pathways.
-
Inefficient Catalyst Activity: As discussed in Q1, catalyst purity, moisture, and proper handling are paramount. Catalyst poisoning by impurities in the reagents or solvent can also inhibit the reaction.[1]
-
Formation of Parasitic Intermediates: In proline-catalyzed reactions, the catalyst can react with the ketone or aldehyde to form stable, non-productive intermediates like oxazolidinones.[3][4] This equilibrium sequesters the catalyst, reducing the overall reaction rate.[3]
-
Self-Condensation Side Reactions: Aldehydes, in particular, can undergo self-condensation (a self-aldol reaction), consuming the starting material.[4] Similarly, methyl ketones can self-condense. This side-reaction can sometimes be mitigated by adding TiCl₄, which acts as a water scavenger.[5]
-
Incorrect Reaction Time: It is crucial to monitor the reaction's progress (e.g., by TLC or GC/LC-MS). Stopping the reaction too early will result in low conversion, while extended reaction times can lead to product degradation or racemization.[1]
Q3: I am observing unexpected byproducts. What are they and how can I avoid them?
The formation of byproducts is a clear indication of competing side reactions.
-
Imine vs. Enamine Formation: The desired catalytic cycle proceeds through an enamine intermediate, which is formed from the reaction of a ketone with a secondary amine like pyrrolidine.[5][6] If a primary amine is used, an imine will be formed instead.[6][7] Imines are tautomers of enamines but are generally less reactive as nucleophiles in these catalytic cycles.[5]
-
Dehydration Products: The initial β-hydroxy carbonyl product of an aldol reaction can undergo dehydration to form a more thermodynamically stable α,β-unsaturated carbonyl compound. This is more common at elevated temperatures or under strongly acidic or basic conditions.[8]
-
Michael Adducts: If your substrate is an α,β-unsaturated carbonyl, the enamine intermediate can act as a nucleophile in a Michael addition, which may be a desired or undesired pathway depending on the intended reaction.[9][10]
-
Oxazolidinones: As mentioned, proline can react reversibly with aldehydes to form oxazolidinone intermediates. While this is often a "parasitic" equilibrium that reduces the concentration of active catalyst, it is an indicator of the covalent interactions between the catalyst and substrates.[3][4]
Competing Reaction Pathways in Proline Catalysis
Caption: The desired enamine pathway vs. common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pyrrolidine catalysis?
Chiral pyrrolidines, particularly proline, act as organocatalysts by forming a nucleophilic enamine intermediate with a ketone or aldehyde donor.[3][6] This enamine then attacks an electrophile (like an aldehyde in an aldol reaction).[6] The resulting iminium ion is hydrolyzed, regenerating the chiral catalyst and releasing the product, thus completing the catalytic cycle.[3][6]
Q2: Why is an acid co-catalyst sometimes used?
While not always required, an acid co-catalyst can accelerate the reaction.[5] It activates the electrophile (e.g., an aldehyde) by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by the enamine. In proline, the carboxylic acid group can serve this function intramolecularly.[11] The match between the acidity of the co-catalyst and the basicity of the amine is crucial for achieving good reactivity.[12]
Q3: How do I choose the right chiral pyrrolidine derivative for my reaction?
While L-proline is the classic catalyst, numerous derivatives have been developed to improve yield and stereoselectivity.[13][14]
-
Prolinamides: These are often used to promote direct aldol reactions.[13]
-
Diphenylprolinol Silyl Ethers: These are highly effective for Michael additions of aldehydes to nitroolefins.[15] The optimal catalyst often depends on the specific substrates and reaction type, requiring screening of a small library of catalysts.[1]
Q4: My reaction involves an unsymmetrical ketone. How can I control regioselectivity?
With unsymmetrical ketones, two different enamine regioisomers can form: the less substituted (kinetic) enamine and the more substituted (thermodynamic) enamine. Under pyrrolidine catalysis in water, the reaction often proceeds under kinetic control, favoring the formation of the linear aldol product from the less substituted enamine intermediate.
Data Summary Tables
Table 1: Effect of Amine Catalyst on Aldol Reaction Yield
Reaction of trifluoroacetaldehyde ethyl hemiacetal with cyclohexanone.
| Entry | Catalyst (20 mol%) | Solvent | Yield (%) | Reference |
| 1 | Piperidine | CH₂Cl₂ | 6 | [16] |
| 2 | Morpholine | CH₂Cl₂ | <5 | [16] |
| 3 | Diethylamine | CH₂Cl₂ | <5 | [16] |
| 4 | Dicyclohexylamine | CH₂Cl₂ | <5 | [16] |
| 5 | Pyrrolidine | CH₂Cl₂ | 92 | [16] |
As shown, pyrrolidine is significantly more efficient for this transformation compared to other secondary amines.[16]
Table 2: Influence of Temperature on Diastereoselectivity
Pyrrolidine-catalyzed direct aldol reaction of cyclic ketones with 4-nitrobenzaldehyde.
| Entry | Ketone | Temperature (°C) | Yield (%) | dr (anti:syn) | Reference |
| 1 | Cyclohexanone | 4 | 88 | 94:6 | [17] |
| 2 | Cyclohexanone | 25 | 85 | 80:20 | [17] |
| 3 | Cyclopentanone | 4 | 92 | 95:5 | [17] |
| 4 | Cyclopentanone | 25 | 90 | 85:15 | [17] |
These results demonstrate that lower temperatures can significantly improve diastereoselectivity.[17]
Key Experimental Protocols
Protocol 1: General Procedure for a Pyrrolidine-Catalyzed Direct Aldol Reaction in Water
This protocol is adapted from methodologies for the reaction of ketones with aromatic aldehydes.
-
Reagent Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in the ketone (which also serves as the solvent, e.g., 5 mL of acetone).
-
Catalyst Addition: Add L-proline (or another chiral pyrrolidine catalyst, typically 5-30 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few minutes to several hours.
-
Workup: Once the reaction is complete, remove the excess ketone under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Ensuring Anhydrous Conditions for Sensitive Reactions
This protocol is critical for reactions requiring strict exclusion of moisture to maximize enantioselectivity.[2]
-
Glassware Preparation: Flame-dry all glassware (reaction flask, dropping funnel, etc.) under vacuum and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane) or obtained from a solvent purification system.
-
Reaction Setup: Assemble the glassware while still hot and maintain a positive pressure of inert gas throughout the experiment. Add reagents and solvents via cannula or gas-tight syringes.
-
Catalyst Handling: If the catalyst is a solid, dry it in a vacuum oven before use. Handle it quickly in a glovebox or under a positive flow of inert gas to minimize exposure to air.
-
Execution: Run the reaction under a static pressure of inert gas (e.g., using a balloon). Cool the reaction using a cryostat or an appropriate cooling bath (ice-water, dry ice-acetone) to the desired temperature before adding temperature-sensitive reagents.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 5. Enamine - Wikipedia [en.wikipedia.org]
- 6. Enamines — Making Molecules [makingmolecules.com]
- 7. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion – Wikipedia [de.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (R)-2-(3-Fluorophenyl)pyrrolidine Reactions
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the purification of reaction products involving the chiral catalyst and building block, (R)-2-(3-Fluorophenyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: How can I efficiently remove the this compound catalyst from my reaction mixture after the reaction is complete?
A1: Since this compound is a secondary amine, the most effective method for its removal is an acid-base liquid-liquid extraction.[1][2] By washing the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl), the basic amine catalyst is protonated, forming a water-soluble ammonium salt.[2][3] This salt partitions into the aqueous phase, which can then be separated and removed. The desired neutral product typically remains in the organic layer. This process can be repeated to ensure complete removal of the catalyst.
Q2: What are the best practices for separating diastereomeric products formed in reactions using this compound?
A2: Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.[4] The most common methods are:
-
Flash Column Chromatography: This is often the first method of choice. Since diastereomers have different polarities, they will exhibit different retention factors (Rf) on silica gel or other stationary phases.[4][5] Careful selection of the eluent system is critical for achieving baseline separation.
-
Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers on a large scale.[6][7] This method relies on the different solubilities of the diastereomers in a particular solvent system. A systematic screening of solvents is necessary to find conditions where one diastereomer crystallizes out of solution while the other remains dissolved.[8][9]
Q3: My product is also a basic amine. How can I use acid-base extraction without losing my product?
A3: If your product is also basic, a simple acid wash will result in the loss of both the catalyst and the product to the aqueous layer. In this scenario, purification must rely on other differences in physical properties, such as polarity or solubility. Flash column chromatography is the most common alternative. Often, the desired product will have a different polarity than the pyrrolidine catalyst, allowing for separation. Adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can help prevent peak tailing of basic compounds on silica gel.[10]
Q4: Are there specific challenges associated with purifying fluorinated compounds like those derived from this compound?
A4: Yes, fluorinated compounds can present unique challenges. They can exhibit different polarity and solubility profiles compared to their non-fluorinated analogs. In chromatography, interactions between the fluorine atoms and the stationary phase can alter selectivity.[11] Sometimes, standard silica gel chromatography may not provide adequate separation. In such cases, exploring different stationary phases, such as alumina, or specialized fluorinated phases, may be beneficial.[11][12] For reversed-phase HPLC, pentafluorophenyl (PFP) columns can offer unique selectivity for fluorinated molecules.[11]
Troubleshooting Guides
Problem 1: Poor Separation in Flash Column Chromatography
Symptom: My product and a key impurity (or diastereomer) are co-eluting during flash chromatography on silica gel.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Resolution | Optimize Eluent System: Screen a variety of solvent systems with different polarities and selectivities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). A shallower gradient or isocratic elution can improve separation for closely eluting spots.[9] | Different solvents interact differently with the analytes and the stationary phase, altering the relative separation. |
| Similar Polarity | Change Stationary Phase: If optimizing the mobile phase fails, try a different stationary phase. Options include alumina (basic or neutral), or for HPLC, consider a phenyl or PFP column for different selectivity.[5][12][13] | Changing the stationary phase alters the primary mode of interaction (e.g., from polar interactions on silica to π-π interactions on a phenyl column), which can resolve compounds with similar polarities. |
| Compound Degradation | Deactivate Silica Gel: Perform a 2D TLC test to check for compound stability on silica. If degradation occurs, try deactivating the silica by pre-treating it with triethylamine or using commercially available deactivated silica.[14] | Acidic sites on silica gel can cause degradation of sensitive compounds. Neutralizing these sites can prevent product loss and the formation of purification artifacts.[14] |
| Poor Peak Shape (Tailing) | Add a Modifier: For basic compounds, add a small percentage (0.1-1%) of triethylamine or ammonium hydroxide to the eluent to improve peak shape.[10][12] | The basic modifier competes with the analyte for acidic silanol sites on the silica surface, reducing tailing and improving resolution. |
Problem 2: Difficulty with Product Crystallization
Symptom: My purified product "oils out" or refuses to crystallize from solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent | Systematic Solvent Screen: Test a wide range of solvents and solvent mixtures with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol/water).[15] | A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[15] |
| Supersaturation/Rapid Cooling | Slow Cooling & Seeding: Allow the saturated solution to cool to room temperature slowly, then move to a refrigerator. If no crystals form, add a single seed crystal of the desired product or scratch the inside of the flask to induce nucleation.[16] | Slow cooling allows for the formation of an ordered crystal lattice. Seeding provides a template for crystal growth. |
| Residual Impurities | Re-purify Material: Even small amounts of impurities can inhibit crystallization. Re-purify the material by column chromatography to achieve higher purity before attempting crystallization again. | Impurities can interfere with the crystal packing and lattice formation, preventing crystallization. |
| "Oiling Out" | Modify Solvent System: Oiling out often occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated. Try a lower-boiling point solvent or use a more dilute solution.[15] | This ensures that the compound's saturation point is reached at a temperature below its melting point. |
Experimental Protocols
Protocol 1: General Acid-Wash Procedure to Remove Amine Catalyst
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Extraction: Add an equal volume of 1M aqueous HCl solution to the separatory funnel.[3] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Phase Separation: Allow the layers to separate completely. The protonated amine catalyst will be in the lower aqueous layer (if using dichloromethane) or upper aqueous layer (if using ethyl acetate).
-
Removal of Aqueous Layer: Drain the aqueous layer.
-
Repeat: Repeat the extraction with fresh 1M HCl solution two more times to ensure complete removal of the amine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the amine catalyst.
Protocol 2: Screening for Diastereomer Separation by Flash Chromatography
-
TLC Analysis: Dissolve a small sample of the crude mixture containing the diastereomers. Spot the mixture on a TLC plate.
-
Solvent System Screening: Develop the TLC plate in various solvent systems of differing polarity. Start with a common system like 20% ethyl acetate in hexanes and gradually increase the polarity.
-
Example Systems to Screen:
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Methanol
-
Toluene / Acetone
-
-
-
Identify Optimal System: The ideal solvent system will show two distinct spots for the diastereomers with a clear separation (ΔRf > 0.15). Aim for an Rf value of ~0.2-0.4 for the lower-eluting spot to ensure good separation on the column.[14]
-
Column Preparation: Pack a flash chromatography column with silica gel using the optimized eluent system.
-
Loading: Load the crude product onto the column (either directly as a concentrated solution or by adsorbing it onto a small amount of silica gel, known as dry loading).[12]
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the separated diastereomers.
Visualizations
Caption: General post-reaction workup and purification workflow.
Caption: Decision tree for troubleshooting poor column chromatography.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. santaisci.com [santaisci.com]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chromatography [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: (R)-2-(3-Fluorophenyl)pyrrolidine Catalyst
Disclaimer: Detailed stability and handling data for (R)-2-(3-Fluorophenyl)pyrrolidine are not extensively available in public literature. The following guidance is based on best practices for handling structurally similar air- and moisture-sensitive organocatalysts, particularly pyrrolidine derivatives.[1][2][3][4] Researchers should always perform a thorough risk assessment and small-scale trial reactions to determine optimal conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: The ideal storage method is inside a nitrogen or argon-filled glovebox to protect the catalyst from atmospheric oxygen and moisture.[1][5][6] The glovebox atmosphere should be continuously circulated over a catalyst to remove contaminants.[1] If a glovebox is not available, store the catalyst in a tightly sealed vial or ampule under an inert atmosphere, placed inside a desiccator.[1] For long-term storage, refrigeration at temperatures at or below 4°C is recommended for analogous compounds.
Q2: What are the signs of catalyst decomposition?
A2: Visual signs of decomposition can include a change in color or consistency of the solid catalyst. In solution, the appearance of new, unidentified peaks in NMR spectra or unexpected side products in GC-MS analysis of the reaction mixture can indicate catalyst degradation. A significant decrease in catalytic activity, enantioselectivity, or diastereoselectivity in a standard test reaction is a strong indicator of decomposition.
Q3: Is this catalyst sensitive to air and moisture?
A3: Yes, like many pyrrolidine-based organocatalysts, this compound is expected to be sensitive to both air (oxygen) and moisture.[3][4] Amines can be hygroscopic and can be oxidized. Exposure can lead to the formation of inactive species, reducing the catalyst's efficacy. Therefore, all handling should be performed under an inert atmosphere using a glovebox or Schlenk line techniques.[1][2][4]
Q4: Which solvents are recommended for reactions with this catalyst?
A4: The choice of solvent is highly reaction-dependent. However, it is crucial to use anhydrous and degassed solvents. Common choices for similar catalytic systems include dichloromethane (DCM), tetrahydrofuran (THF), toluene, and acetonitrile. Solvents should be purified using a solvent purification system (SPS) or by distillation from appropriate drying agents.[1]
Q5: How do I properly dry my glassware for an air-sensitive reaction?
A5: All glassware should be rigorously dried before use. Oven-drying at 125°C overnight is a standard procedure.[1] The hot glassware should then be assembled and allowed to cool under a stream of inert gas or under vacuum on a Schlenk line.[1][4] This process helps to remove adsorbed water from the glass surfaces.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions & Solutions |
| Low or No Catalytic Activity | 1. Catalyst Decomposition: Exposure to air, moisture, or incompatible chemicals.[1] 2. Solvent Impurities: Presence of water or other reactive impurities in the solvent.[1] 3. Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, causing decomposition.[7] 4. Catalyst Poisoning: Substrates or reagents may contain impurities that inhibit the catalyst. | 1. Verify Catalyst Integrity: Check the appearance of the catalyst. If possible, take an NMR of a fresh sample to ensure it has not degraded. Always handle the catalyst under an inert atmosphere.[1][4] 2. Use High-Purity Solvents: Ensure solvents are anhydrous and degassed. Use solvents from a freshly activated solvent purification system or freshly distilled solvents.[1] 3. Optimize Temperature: Run small-scale reactions at a range of temperatures to find the optimal conditions. 4. Purify Reagents: Purify substrates and other reagents before use, for example, by distillation, recrystallization, or column chromatography. |
| Poor Enantio- or Diastereoselectivity | 1. Partially Decomposed Catalyst: The active catalytic species may be present in a lower concentration, or achiral decomposition products may be catalyzing a background reaction. 2. Background (Uncatalyzed) Reaction: The reaction may proceed without the catalyst, leading to a racemic or non-selective product. 3. Incorrect Catalyst Loading: Too low a catalyst loading may result in a significant contribution from the background reaction. | 1. Use Fresh Catalyst: Use a fresh batch of catalyst or a sample that has been properly stored. 2. Run a Control Reaction: Perform the reaction without the catalyst to determine the rate and selectivity of the background reaction. If the background reaction is significant, consider lowering the reaction temperature. 3. Optimize Catalyst Loading: Screen a range of catalyst loadings (e.g., 1 mol% to 20 mol%) to find the optimal balance between reaction rate and selectivity. |
| Inconsistent Results Between Batches | 1. Variable Catalyst Quality: Different batches of the catalyst may have varying levels of purity. 2. Inconsistent Experimental Technique: Minor variations in handling, solvent quality, or reaction setup can lead to different outcomes.[2] | 1. Qualify New Catalyst Batches: Run a standard test reaction with each new batch of catalyst to ensure consistent performance. 2. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for reaction setup, including glassware drying, solvent dispensing, and inert atmosphere techniques. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not available, the following table provides typical data and recommendations for handling air- and moisture-sensitive organocatalysts.
| Parameter | Condition / Value | Recommendation / Comment |
| Recommended Storage | Inert atmosphere (N₂ or Ar)[1][5][6] | A glovebox is ideal.[1][5] Alternatively, use a sealed ampule inside a desiccator.[1] |
| Storage Temperature | ≤ 4°C | Refrigeration is recommended to minimize slow decomposition over time. |
| Appearance | Typically a white to off-white solid | Any significant color change may indicate decomposition. |
| Solvent Purity | Anhydrous (<10 ppm H₂O), Degassed | Use of a solvent purification system or distillation from appropriate drying agents is critical.[1] |
| Thermal Stability | Varies by reaction conditions | A Thermal Gravimetric Analysis (TGA) would be required for precise data. It is advisable to keep reaction temperatures as low as feasible to achieve a good reaction rate. |
Table of Common Solvents and Drying Agents
| Solvent | Drying Agent | Notes |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Distill under inert atmosphere. The blue/purple color of the benzophenone ketyl indicates anhydrous conditions. |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Distill under inert atmosphere. Avoid using sodium, as it can react with chlorinated solvents. |
| Toluene | Sodium/benzophenone | Distill under inert atmosphere. |
| Acetonitrile (MeCN) | Calcium hydride (CaH₂) | Distill under inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Molecular sieves (4Å) | Dry over activated molecular sieves for 24 hours, then distill under reduced pressure. |
Experimental Protocols
Protocol 1: Handling and Dispensing the Catalyst
This protocol outlines the procedure for safely handling this compound under an inert atmosphere.
A. Using a Glovebox:
-
Ensure the glovebox has a stable inert atmosphere (<1 ppm O₂, <1 ppm H₂O).[3]
-
Bring the catalyst container, a balance, spatulas, and weighing paper into the glovebox antechamber.
-
Cycle the antechamber at least three times to remove air.
-
Inside the glovebox, carefully open the catalyst container.
-
Weigh the desired amount of catalyst onto weighing paper or directly into a pre-tared reaction vessel.
-
Seal the reaction vessel and the catalyst container before removing them from the glovebox.
B. Using a Schlenk Line:
-
Connect a clean, dry Schlenk flask containing a magnetic stir bar to the Schlenk line.
-
Evacuate the flask under high vacuum and then refill with inert gas (N₂ or Ar). Repeat this cycle three times.[1]
-
While the flask is under a positive pressure of inert gas (indicated by an oil bubbler), briefly remove the stopper and add the desired amount of catalyst using a powder funnel. A continuous flow of inert gas out of the flask will prevent air from entering.
-
Quickly replace the stopper and evacuate and refill the flask with inert gas three more times.
Protocol 2: Setting up a Catalytic Reaction
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at 125°C overnight and cool under an inert atmosphere.[1]
-
Catalyst Addition: Add the this compound catalyst to the reaction flask under an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add anhydrous, degassed solvent to the reaction flask via a cannula or a gas-tight syringe.[1]
-
Reagent Addition: Add substrates and other reagents as solutions in anhydrous, degassed solvent via syringe or cannula. If adding a solid, use a powder funnel under a positive flow of inert gas.
-
Reaction: Stir the reaction mixture at the desired temperature under a positive pressure of inert gas. Monitor the reaction progress by taking aliquots via syringe and analyzing by TLC, GC, or LC-MS.
Protocol 3: Catalyst Stability Monitoring by ¹H NMR
-
Prepare a stock solution of the catalyst (e.g., 5 mg/mL) in a deuterated solvent (e.g., CDCl₃, dried over molecular sieves) inside a glovebox.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the solution.
-
Transfer the solution to a J. Young NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under the conditions you wish to test (e.g., on the benchtop, in a freezer).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).
-
Compare the integration of the catalyst peaks to the internal standard peak over time to quantify any decomposition.
Visualizations
Caption: Troubleshooting workflow for a failing catalytic reaction.
Caption: Decision tree for proper handling and storage of the catalyst.
Caption: Potential deactivation pathways for the pyrrolidine catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 6. Approaches to asymmetric catalysis with polymer-supported pyrrolidines [repositori.urv.cat]
- 7. Room-temperature formaldehyde catalytic decomposition - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
Enhancing diastereoselectivity in (R)-2-(3-Fluorophenyl)pyrrolidine catalyzed transformations
Technical Support Center: (R)-2-(3-Fluorophenyl)pyrrolidine Catalysis
Welcome to the technical support center for enhancing diastereoselectivity in transformations catalyzed by this compound and its structural analogs. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
A note on scope: While direct literature on this compound is specific, the principles outlined here are derived from extensive studies on structurally similar and widely used proline-derived and 2-substituted pyrrolidine organocatalysts. These strategies serve as a robust starting point for optimizing your specific transformation.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a low diastereomeric ratio (d.r.). What are the most critical parameters to investigate first?
A: Low diastereoselectivity can stem from several factors. The most impactful parameters to screen initially are temperature and solvent . Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states, though it may slow the reaction rate.[1][2] Solvent choice is also crucial, as polarity and coordinating ability can significantly influence the catalyst's conformation and the stability of the transition state assembly.[3][4]
Q2: How does solvent choice specifically affect the diastereoselectivity of the reaction?
A: Solvents can dramatically alter both the yield and stereoselectivity of pyrrolidine-catalyzed reactions.[3][5] Non-polar, non-coordinating solvents like toluene or methylcyclohexane often favor a more organized, sterically-controlled transition state, leading to higher selectivity. In contrast, polar or coordinating solvents like DMSO, methanol, or THF can solvate the catalyst and intermediates differently, sometimes leading to reduced or even inverted diastereoselectivity.[3][4] A systematic screening of solvents with varying properties is highly recommended.
Q3: Can additives be used to improve a poor diastereomeric ratio?
A: Yes, additives can significantly enhance performance. For reactions involving enamine intermediates (e.g., Michael or aldol additions), the use of a Brønsted acid co-catalyst (like benzoic acid or acetic acid) can accelerate the formation of the reactive enamine species, leading to improved reactivity and stereoselectivity.[6] In reactions with electrophiles like nitroolefins, additives such as thiourea can activate the substrate through hydrogen bonding, which can also improve outcomes.[6]
Q4: What is the typical catalyst loading for this type of transformation, and how does it impact selectivity?
A: Catalyst loading typically ranges from 2 to 20 mol%. While a higher catalyst loading can increase the reaction rate, it does not always improve selectivity and can sometimes lead to unwanted side reactions. It is crucial to optimize the catalyst loading for your specific substrate combination.[2][6] Starting with 10 mol% is a common practice, followed by adjustments based on reaction performance.
Q5: I have optimized the solvent and temperature, but the diastereoselectivity is still unsatisfactory. What other factors could be at play?
A: If initial optimizations are insufficient, consider the following:
-
Reagent Purity: Ensure all starting materials, especially the aldehyde or ketone, are free of acidic or basic impurities and water, which can interfere with the catalyst.[1]
-
Concentration: The concentration of reactants can influence the reaction order and the stability of catalytic intermediates. A screening of different concentrations should be performed.
-
Stirring and Homogeneity: Ensure the reaction mixture is well-stirred and homogeneous, as localized concentration gradients can affect results.
-
Substrate Structure: The steric and electronic properties of your substrates are inherently linked to the achievable selectivity. Minor modifications to protecting groups or non-reacting functional groups can sometimes lead to significant improvements.
Troubleshooting and Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and enhancing diastereoselectivity in your experiments.
Caption: Troubleshooting workflow for low diastereoselectivity.
Data Presentation: Optimization Parameters
The following tables summarize how different reaction parameters can influence the outcome of a representative transformation, such as a Michael addition. The data is illustrative and based on trends observed for pyrrolidine-based organocatalysts.[2][6]
Table 1: Effect of Solvent on Diastereoselectivity
| Entry | Solvent | Polarity (ε) | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 2.4 | 95:5 | 91 |
| 2 | CH₂Cl₂ | 9.1 | 85:15 | 95 |
| 3 | THF | 7.5 | 70:30 | 88 |
| 4 | CH₃CN | 37.5 | 65:35 | 75 |
| 5 | DMSO | 47.0 | 52:48 | 60 |
Table 2: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 25 (RT) | 82:18 | 12 | 96 |
| 2 | 0 | 91:9 | 24 | 94 |
| 3 | -20 | 96:4 | 48 | 90 |
| 4 | -40 | >98:2 | 72 | 85 |
Catalytic Pathway Visualization
This diagram illustrates the generally accepted enamine catalytic cycle for a Michael addition of an aldehyde to a nitroolefin, a common transformation for this class of catalyst.
Caption: Proposed enamine catalytic cycle for a Michael addition.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol provides a starting point for the reaction. Optimal conditions may vary based on the specific substrates used.
-
Preparation: To a dry 10 mL vial equipped with a magnetic stir bar, add (E)-β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Catalyst Introduction: Add this compound (0.02 mmol, 10 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., Toluene, 2.0 mL).
-
Cooling: Cool the mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Substrate Addition: Add the aldehyde (e.g., propanal, 0.4 mmol, 2.0 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Seal the vial and stir the reaction at the set temperature. Monitor the reaction's progress by taking aliquots and analyzing them via TLC or ¹H NMR.
-
Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding 1 mL of saturated NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (d.r.) and enantiomeric excess (ee) using chiral HPLC or ¹H NMR spectroscopy with a chiral solvating agent.
Protocol 2: Screening for Optimal Reaction Conditions
This protocol describes a parallel approach to efficiently screen multiple parameters.
-
Setup: Arrange a set of labeled, dry reaction vials in a multi-well reaction block or in separate cooling baths.
-
Parameter Matrix: Design a matrix of experiments to test different solvents, temperatures, and additives. For example:
-
Vials 1-4: Test Toluene, CH₂Cl₂, THF, and Hexane at 0 °C.
-
Vials 5-7: Using the best solvent from the first screen, test temperatures of 0 °C, -20 °C, and -40 °C.
-
Vials 8-9: Using the best conditions from the second screen, test the addition of an additive (e.g., 5 mol% benzoic acid) vs. no additive.
-
-
Execution: Perform each reaction according to Protocol 1, applying the specific conditions for each vial.
-
Analysis: After a set reaction time (e.g., 24 hours), take a small, representative sample from each vial for analysis. Determine the conversion and diastereomeric ratio for each set of conditions using ¹H NMR or GC.
-
Scale-up: Once the optimal conditions are identified, the reaction can be scaled up according to Protocol 1.
Caption: General experimental workflow for a catalyzed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Determining Enantiomeric Excess for (R)-2-(3-Fluorophenyl)pyrrolidine Products
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical analytical step. This guide provides a comprehensive comparison of established and potential methods for determining the enantiomeric excess of (R)-2-(3-Fluorophenyl)pyrrolidine, a valuable chiral building block in medicinal chemistry. The following sections detail direct and indirect analytical approaches, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with supporting data from analogous compounds and detailed experimental protocols.
Comparison of Analytical Methodologies
The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on several factors, including available instrumentation, required sample throughput, and the desired level of accuracy. The primary methods—Chiral HPLC, Chiral GC, and NMR Spectroscopy—each present distinct advantages and disadvantages.
| Analytical Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of 2-arylpyrrolidines.[1] | High resolution and accuracy, direct analysis without derivatization, well-established technique.[2] | Method development can be time-consuming, higher solvent consumption compared to SFC.[1] |
| Chiral GC (Direct or Indirect) | Separation of volatile enantiomers or diastereomeric derivatives on a chiral stationary phase. | Cyclodextrin-based chiral capillary columns are commonly used.[3] | High efficiency and sensitivity, suitable for volatile amines.[3] | Derivatization may be required to improve volatility and separation, which adds a step to the workflow. |
| NMR Spectroscopy (Indirect) | Formation of diastereomers with a chiral derivatizing agent (CDA) or diastereomeric complexes with a chiral solvating agent (CSA), leading to distinguishable signals in the NMR spectrum. | Chiral derivatizing agents like (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) or chiral solvating agents.[4] | Rapid analysis time, provides structural information, less solvent waste than HPLC.[5] | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, potential for signal overlap.[5] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method using a chiral stationary phase, which is often the preferred approach for its accuracy and direct nature. The selection of the appropriate CSP is crucial and typically requires screening of several columns. Polysaccharide-based CSPs are a good starting point for 2-arylpyrrolidines.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Daicel Chiralpak series or equivalent).
Mobile Phase:
-
A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) may be required to improve peak shape and resolution.
Procedure:
-
Sample Preparation: Prepare a stock solution of the 2-(3-Fluorophenyl)pyrrolidine sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the fluorophenyl chromophore)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the equilibrated HPLC system. The two enantiomers will elute at different retention times.
-
Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers using the following formula:
-
ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent
This indirect method involves the conversion of the enantiomers into diastereomers, which can then be distinguished by NMR spectroscopy. The use of a fluorinated chiral derivatizing agent, such as Mosher's acid chloride, is particularly advantageous as it allows for analysis by 19F NMR, which often provides baseline-separated signals with no background interference.[4]
Reagents and Equipment:
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride)
-
Deuterated chloroform (CDCl3)
-
Triethylamine or pyridine
-
NMR spectrometer (1H and 19F capabilities)
-
NMR tubes
Procedure:
-
Derivatization:
-
In an NMR tube, dissolve approximately 5-10 mg of the 2-(3-Fluorophenyl)pyrrolidine sample in 0.5 mL of CDCl3.
-
Add a slight excess (1.1 equivalents) of triethylamine or pyridine.
-
Add 1.1 equivalents of (R)-Mosher's acid chloride to the solution.
-
Cap the NMR tube and shake gently to mix. The reaction to form the diastereomeric amides is typically rapid.
-
-
NMR Analysis:
-
Acquire a 19F NMR spectrum of the derivatized sample. The trifluoromethyl groups of the two diastereomers will give rise to two distinct signals.
-
Acquire a 1H NMR spectrum to confirm the formation of the amides.
-
-
Calculation of Enantiomeric Excess: The enantiomeric excess is determined by the integration of the two diastereomeric signals in the 19F NMR spectrum.
-
ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
-
Visualizing Experimental Workflows
To further clarify the logical flow of these analytical procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for NMR Analysis with CDA.
By providing a clear comparison of methods, detailed starting protocols, and visual workflows, this guide aims to equip researchers with the necessary information to confidently and accurately determine the enantiomeric excess of this compound products. The choice of method will ultimately depend on the specific requirements of the analytical task at hand.
References
A Comparative Guide to Chiral HPLC Methods for Separating Enantiomers from Pyrrolidine-Catalyzed Reactions
The enantioselective separation of chiral molecules is a critical task in drug development and asymmetric synthesis. Pyrrolidine-catalyzed reactions are a cornerstone of organocatalysis, frequently employed to produce chiral molecules with high enantiomeric purity. Verifying the success of these reactions necessitates robust analytical methods to accurately determine enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose, offering high resolution and reproducibility.[1][2]
This guide provides a comparative overview of common chiral HPLC methods for resolving enantiomers synthesized via pyrrolidine catalysis. It includes detailed experimental protocols, performance data, and a comparison with alternative techniques to assist researchers in selecting and optimizing their separation strategies.
Experimental Workflow for Chiral HPLC Analysis
The typical workflow for analyzing the enantiomeric composition of a reaction mixture involves sample preparation, HPLC separation, and data analysis. The process ensures that the sample is suitable for injection and that the resulting data accurately reflects the enantiomeric ratio.
Performance Comparison of Chiral HPLC Methods
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly versatile and widely successful for separating a broad range of chiral compounds, including products from pyrrolidine-catalyzed reactions.[3] The selection of the stationary phase and mobile phase is critical for achieving baseline separation.
The following table summarizes experimental conditions and performance data for the separation of various pyrrolidine derivatives.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) | Resolution (Rs) | Reference |
| (2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine | Daicel Chiralpak AD | n-hexane / Isopropanol (90:10) | 0.45 | 230 | tR (major): 10.5tR (minor): 12.9 | > 1.5 (Calculated) | [4] |
| 4-Substituted-Pyrrolidin-2-Ones | Silica-based cellulose tris-benzoate (Chiralcel OJ) | n-hexane / Aliphatic Alcohol (various proportions) | N/A | N/A | Varies with substrate | Up to 7.50 | [3] |
| Pyrrolidine-2,5-dione Derivatives | Lux Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate)) | CO2 / Methanol (85:15) | 2.0 | 210 | Varies with substrate | > 1.5 for most | [5] |
| Chiral Amines (e.g., 1-phenylethanamine derivatives) | CHIRALCEL-ODH (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-hexane / Isopropanol / Diethylamine (80:20:0.1) | 1.0 | 220 | Varies with substrate | > 2.0 for most | [2] |
Note: N/A indicates data not available in the cited source. Resolution for the Chiralpak AD example was calculated based on typical peak widths and is expected to be well above the baseline separation threshold of 1.5.
Detailed Experimental Protocols
Below are representative protocols for chiral HPLC separation based on commonly used methodologies.
Protocol 1: Normal-Phase HPLC for Pyrrolidine Derivatives
This protocol is a general method suitable for many non-polar to moderately polar products derived from pyrrolidine catalysis, based on methodologies for separating pyrrolidine and pyrrolidinone structures.[3][4]
-
Sample Preparation:
-
Take a small aliquot (approx. 1 mg) of the crude reaction mixture.
-
Dissolve the aliquot in 1 mL of the mobile phase (e.g., n-hexane/isopropanol mixture).
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Daicel Chiralpak AD or Chiralcel OJ-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (IPA). A common starting point is 90:10 (v/v). The ratio can be optimized (e.g., from 98:2 to 80:20) to achieve the best resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at a wavelength appropriate for the analyte's chromophore (e.g., 210, 230, or 254 nm).
-
Injection Volume: 5 - 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100, where Area1 is the area of the major enantiomer's peak and Area2 is the area of the minor one.
-
Protocol 2: Reversed-Phase HPLC for Polar Pyrrolidine Derivatives
For more polar analytes, a reversed-phase method may provide better results. This protocol is adapted from methods used for polar compounds on polysaccharide-based CSPs.[6][7]
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of the mobile phase (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: As described in Protocol 1.
-
Chiral Column: Daicel Chiralcel OJ-RH or Chiralpak AD-RH (4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile (ACN) and water, often with a pH modifier like formic acid or trifluoroacetic acid (0.1%). A typical starting condition is 40:60 ACN:Water.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C to 40 °C (temperature can be a key optimization parameter).[6]
-
Detection: UV absorbance at an appropriate wavelength.
-
Injection Volume: 5 - 10 µL.
-
-
Data Analysis:
-
Perform peak integration and calculate the enantiomeric excess as described in Protocol 1.
-
Comparison with Alternative Separation Techniques
While chiral HPLC is the most established method, other techniques offer potential advantages for specific applications.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative that uses supercritical CO2 as the main mobile phase component, often with a small amount of an organic modifier like methanol.[5]
-
Advantages over HPLC:
-
Speed: The low viscosity of supercritical fluids allows for much higher flow rates without generating excessive backpressure, leading to significantly faster separations.[5]
-
Reduced Solvent Consumption: SFC primarily uses CO2, reducing the consumption and disposal costs of organic solvents.
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders or resolve enantiomers that are difficult to separate by HPLC.
-
-
Disadvantages:
-
Instrumentation: Requires specialized SFC instrumentation.
-
Solubility: May not be suitable for highly polar compounds that are insoluble in supercritical CO2 and common modifiers.
-
Capillary Electrophoresis (CE)
CE is another high-efficiency separation technique that uses an electric field to separate ions in a capillary. For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[8]
-
Advantages over HPLC:
-
High Efficiency: Generates very sharp peaks, leading to extremely high theoretical plate counts.
-
Minimal Sample/Solvent Use: Consumes nanoliter volumes of sample and microliter volumes of electrolyte.
-
Versatility: Different chiral selectors can be easily screened by simply changing the buffer.
-
-
Disadvantages:
-
Sensitivity: UV detection can be less sensitive than in HPLC due to the short path length across the capillary.
-
Robustness: Can be less robust for complex matrices compared to HPLC.
-
Analyte Requirement: Best suited for charged or chargeable analytes.
-
Conclusion
Chiral HPLC, particularly using polysaccharide-based stationary phases, remains the gold standard for determining the enantiomeric purity of compounds derived from pyrrolidine-catalyzed reactions. Columns like the Chiralcel and Chiralpak series offer broad applicability in both normal-phase and reversed-phase modes. By systematically optimizing the mobile phase composition and temperature, researchers can achieve robust and reliable baseline separation for a wide variety of chiral pyrrolidine derivatives. For applications requiring higher throughput or reduced solvent usage, Chiral SFC presents a compelling alternative that is gaining wider adoption in the pharmaceutical industry.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hplc.eu [hplc.eu]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-2-(3-Fluorophenyl)pyrrolidine and Other Chiral Pyrrolidine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral pyrrolidine derivatives have emerged as a powerful class of organocatalysts, enabling the stereoselective synthesis of complex molecules. Among these, (R)-2-(3-Fluorophenyl)pyrrolidine represents a synthetically valuable yet less extensively benchmarked catalyst. This guide provides an objective comparison of this compound with two of the most widely utilized chiral pyrrolidine catalysts: the naturally derived (S)-proline and the highly effective (S)-diphenylprolinol silyl ether, a Jørgensen-Hayashi-type catalyst. This comparison is based on their performance in key asymmetric reactions, supported by available experimental data.
Overview of Catalysts
Chiral pyrrolidine catalysts operate through the formation of transient chiral enamines or iminium ions with carbonyl compounds, directing the approach of electrophiles to afford products with high stereoselectivity. The steric and electronic properties of the substituent at the 2-position of the pyrrolidine ring play a crucial role in determining the catalyst's efficacy and the stereochemical outcome of the reaction.
This compound is a synthetic chiral pyrrolidine featuring a 3-fluorophenyl group at the 2-position. The fluorine atom can influence the catalyst's electronic properties and its interactions within the transition state through hydrogen bonding or dipole-dipole interactions.
(S)-Proline , a naturally occurring amino acid, is one of the earliest and most versatile organocatalysts. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for a highly organized transition state through hydrogen bonding.
(S)-Diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst) is a derivative of (S)-prolinol with a bulky diphenyl(trimethylsilyloxy)methyl group. This bulky substituent provides excellent steric shielding, leading to high enantioselectivities in a variety of asymmetric transformations.
Performance in Benchmark Asymmetric Reactions
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. A common benchmark reaction is the aldol reaction between p-nitrobenzaldehyde and cyclohexanone.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | 30 | DMSO | 48 | 68 | 93:7 | 96 (anti) | [1] |
| (S)-Diphenylprolinol silyl ether | 1 | Toluene | 2 | 99 | >99:1 | >99 (anti) | [2] |
| (R)-2-(Phenyl)pyrrolidine * | 20 | a | 24 | 95 | 95:5 | 96 (anti) | [3] |
Note: Data for this compound in this specific benchmark reaction is not available. Data for the closely related (R)-2-phenylpyrrolidine is provided for a qualitative comparison, suggesting that 2-arylpyrrolidines can be effective catalysts. The presence of the fluorine atom in this compound could further influence the stereochemical outcome.
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their derivatives. The reaction between trans-β-nitrostyrene and cyclohexanone is a widely used model system.
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | 10 | CHCl₃ | - | 120 | 95 | 90:10 | 75 (syn) | [4] |
| (S)-Diphenylprolinol silyl ether | 5 | Toluene | TFA | 2 | 99 | 93:7 | 99 (syn) | [5] |
| (R)-2-(Phenyl)pyrrolidine * | 10 | CH₂Cl₂ | TFA | 24 | 98 | 95:5 | 92 (syn) | [6] |
Note: As with the aldol reaction, specific data for this compound is unavailable. The data for (R)-2-phenylpyrrolidine suggests that 2-arylpyrrolidines can provide high yields and stereoselectivities in Michael additions.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. A common example is the three-component reaction of an aldehyde, an amine, and a ketone.
| Catalyst | Catalyst Loading (mol%) | Ketone | Aldehyde | Amine | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | 35 | Acetone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 90 | 95:5 | 96 (syn) | [7] |
| (S)-Diphenylprolinol silyl ether | 10 | Propanal | N-PMP-protected imine of formaldehyde | - | Toluene | 95 | - | 99 | [8] |
| (R)-2-(Aryl)pyrrolidine derivative * | 10 | Cyclohexanone | Benzaldehyde | p-Anisidine | a | 92 | 99:1 | 99 (anti) | [9] |
Note: Data for a specific 2-arylpyrrolidine derivative is presented, highlighting the potential for high stereocontrol in Mannich reactions. The specific aryl group and other modifications on the pyrrolidine ring significantly impact the catalyst's performance.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the benchmark reactions discussed.
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (e.g., p-nitrobenzaldehyde, 0.5 mmol) in the specified solvent (2.0 mL), the chiral pyrrolidine catalyst (0.05-0.15 mmol) is added. After stirring for a few minutes, the ketone (e.g., cyclohexanone, 2.0 mmol) is added. The reaction mixture is stirred at the specified temperature for the indicated time. The reaction is then quenched, and the product is isolated and purified by column chromatography. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition
To a solution of the nitroalkene (e.g., trans-β-nitrostyrene, 0.5 mmol) and the chiral pyrrolidine catalyst (0.025-0.05 mmol) in the specified solvent (1.0 mL), an additive (e.g., trifluoroacetic acid, TFA, if required) is added. The mixture is stirred at the specified temperature, and then the ketone or aldehyde (e.g., cyclohexanone, 1.5 mmol) is added. The reaction is monitored by TLC. After completion, the reaction mixture is worked up and the product purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC, respectively.
General Procedure for Asymmetric Mannich Reaction
A mixture of the aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol) and the amine (e.g., p-anisidine, 1.1 mmol) in the specified solvent is stirred at room temperature for a period to allow for imine formation. The ketone (e.g., acetone, 5.0 mmol) and the chiral pyrrolidine catalyst (0.1-0.35 mmol) are then added. The reaction is stirred for the specified time at the indicated temperature. After completion, the reaction is quenched and the product is isolated and purified. The diastereomeric ratio and enantiomeric excess are determined by appropriate analytical techniques.
Mechanistic Insights & Logical Relationships
The stereochemical outcome of these reactions is governed by the formation of a specific enamine or iminium ion intermediate and the subsequent face-selective attack of the electrophile. The diagrams below, generated using DOT language, illustrate the general catalytic cycles.
Caption: General catalytic cycle for enamine-based asymmetric aldol and Michael reactions.
Caption: General catalytic cycle for the three-component asymmetric Mannich reaction.
Conclusion
While direct, quantitative comparisons are limited, the available data on structurally similar 2-arylpyrrolidines suggest that this compound holds significant promise as a chiral organocatalyst. The electronic influence of the fluorine substituent may offer unique advantages in terms of reactivity and stereoselectivity. For researchers in drug development, the exploration of such novel catalysts can open new avenues for the efficient synthesis of complex chiral molecules.
(S)-Proline remains a reliable and cost-effective choice for a wide range of asymmetric transformations, often providing good to excellent stereoselectivity. Its bifunctional nature is a key advantage in many reactions.
Jørgensen-Hayashi-type catalysts , with their bulky substituents, consistently deliver outstanding enantioselectivities, particularly in reactions where steric control is paramount. They are often the catalysts of choice when the highest possible stereoselectivity is required.
Further research involving a direct, systematic comparison of this compound with these established catalysts in various benchmark reactions is warranted to fully elucidate its catalytic potential and define its niche in the field of asymmetric organocatalysis. Such studies would provide invaluable data for catalyst selection and the rational design of new synthetic routes.
References
- 1. Investigation of the Organocatalytic Chlorination of 2-Phenylpropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Asymmetric Catalysis Special Feature Part II: [research.amanote.com]
A Comparative Guide to (R)-2-(3-Fluorophenyl)pyrrolidine and L-Proline in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of numerous pharmaceuticals and natural products. For decades, the naturally occurring amino acid L-proline has been a workhorse organocatalyst for this transformation, lauded for its simplicity, availability, and robust performance. However, the continuous pursuit of enhanced catalytic efficiency and stereoselectivity has driven the development of proline derivatives, such as (R)-2-(3-Fluorophenyl)pyrrolidine. This guide provides an objective, data-driven comparison of L-proline and this compound in the context of asymmetric aldol reactions, offering insights for catalyst selection and reaction optimization.
At a Glance: Key Differences and Performance
While both L-proline and this compound are capable of catalyzing the asymmetric aldol reaction, their structural differences are expected to influence their catalytic activity and the stereochemical outcome of the reaction. L-proline's catalytic prowess stems from its secondary amine, which forms a nucleophilic enamine intermediate with a ketone, and its carboxylic acid moiety, which acts as a Brønsted acid to activate the aldehyde electrophile through hydrogen bonding.
This compound, a synthetic derivative, lacks the carboxylic acid group but features a 3-fluorophenyl substituent at the 2-position of the pyrrolidine ring. The electron-withdrawing nature of the fluorine atom is anticipated to modulate the electronic properties of the pyrrolidine nitrogen, potentially impacting the nucleophilicity of the enamine intermediate and the overall reaction kinetics. The steric bulk of the phenyl group also plays a crucial role in the stereochemical control of the reaction.
Performance Benchmark: The Asymmetric Aldol Reaction of Cyclohexanone and Benzaldehyde
To provide a quantitative comparison, we will consider the well-studied asymmetric aldol reaction between cyclohexanone and benzaldehyde.
L-Proline: A Robust and Well-Characterized Catalyst
L-proline has been extensively studied in this model reaction and consistently delivers high yields and stereoselectivities.
| Catalyst | Donor | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| (S)-Proline | Cyclohexanone | Benzaldehyde | MeOH/H₂O | RT | 30 | 78 | 90:10 | 95 (anti) |
Table 1: Performance of (S)-Proline in the asymmetric aldol reaction between cyclohexanone and benzaldehyde.[1]
This compound: A Promising but Less Documented Alternative
Catalytic Mechanism and Stereochemical Rationale
The catalytic cycle for both proline and its derivatives in the aldol reaction is generally accepted to proceed through an enamine intermediate.
The stereochemical outcome of the reaction is determined in the transition state of the carbon-carbon bond-forming step. For proline, the carboxylic acid group plays a crucial role in orienting the aldehyde through hydrogen bonding, leading to a highly organized transition state. In the case of 2-arylpyrrolidines, the steric bulk of the aryl group is the primary determinant of facial selectivity, blocking one face of the enamine and directing the attack of the aldehyde to the less hindered face.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of catalytic performance.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
The following protocol is for the asymmetric aldol reaction between cyclohexanone and benzaldehyde catalyzed by (S)-proline.[1]
Materials:
-
(S)-Proline
-
Cyclohexanone
-
Benzaldehyde
-
Methanol (MeOH)
-
Water (H₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flask, add (S)-proline (0.1 mmol, 10 mol%), methanol (1.33 mL), and water (0.33 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Add cyclohexanone (5.0 mmol, 5 equiv) and stir for an additional 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzaldehyde (1.0 mmol, 1 equiv) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 30 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Logical Workflow for Catalyst Comparison
The evaluation of a novel catalyst like this compound against a benchmark such as proline should follow a structured workflow to ensure an objective comparison.
Conclusion
L-proline remains a highly effective and reliable organocatalyst for the asymmetric aldol reaction, providing excellent yields and stereoselectivities under mild and environmentally friendly conditions. While direct comparative data for this compound is limited, its structural features suggest it holds promise as a catalyst for this transformation. The electronic and steric modifications introduced by the 3-fluorophenyl group are expected to influence its catalytic profile. Further systematic studies, directly comparing its performance against L-proline under identical conditions, are necessary to fully elucidate its potential and establish its place in the organocatalyst toolbox for asymmetric synthesis. This guide serves as a foundational resource for researchers embarking on such comparative studies and for those seeking to select the most appropriate catalyst for their specific synthetic challenges.
References
A Comparative Guide to Fluorinated vs. Non-Fluorinated Chiral Amines in Organocatalysis
For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalytic systems is perpetual. In the realm of organocatalysis, chiral amines have established themselves as a cornerstone for asymmetric synthesis. A key area of innovation within this class of catalysts is the strategic incorporation of fluorine. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated chiral amines in organocatalysis, supported by experimental data, to aid in the rational design of catalytic processes.
The introduction of fluorine into a chiral amine catalyst can profoundly influence its physicochemical properties. These changes, including alterations in stereoelectronics, basicity (pKa), and conformational preferences, can translate into significant differences in catalytic activity, enantioselectivity, and diastereoselectivity. While direct head-to-head comparisons in the literature are not abundant, this guide synthesizes available data to offer a clear comparative overview.
The Impact of Fluorination on Catalyst Performance
Fluorination can enhance the performance of chiral amine catalysts through several mechanisms:
-
Enhanced Acidity of N-H Protons: The high electronegativity of fluorine can increase the acidity of protons on the amine or in its vicinity, leading to stronger hydrogen bonding interactions with substrates. This can result in better organization of the transition state and consequently, higher enantioselectivity.
-
Conformational Rigidity: Fluorine substitution can introduce conformational constraints, locking the catalyst into a more favorable geometry for stereoselective catalysis. This "conformational locking" can reduce the number of competing non-selective reaction pathways.
-
Steric and Electronic Effects: The steric bulk and electronic properties of fluorine atoms can directly influence the approach of substrates to the catalytic site, thereby dictating the stereochemical outcome of the reaction.
Performance in Key Organocatalytic Reactions: A Comparative Overview
To illustrate the practical implications of fluorination, we present a comparative summary of the performance of non-fluorinated and conceptually related fluorinated systems in two common organocatalytic transformations: the Aldol Reaction and the Michael Addition.
Data Presentation
Table 1: Performance Comparison in the Asymmetric Aldol Reaction
| Catalyst Type | Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Non-Fluorinated | L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | Room Temp | 68 | 76 | [1] |
| Non-Fluorinated | L-Proline | Benzaldehyde | Acetone | DMSO | 25 | 97 | 72 | [2] |
| Conceptually Related Fluorinated Systems | Chiral Primary Amine | Various | α-Fluorinated β-keto esters | Various | - | High | High | [1] |
Table 2: Performance Comparison in the Asymmetric Michael Addition
| Catalyst Type | Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| Non-Fluorinated | (R,R)-DPEN-thiourea | Cyclohexanone | trans-β-nitrostyrene | CH2Cl2 | Room Temp | 95 | 99 | 9:1 | [3] |
| Fluorinated (Substrate) | Chiral Ammonium Bifluoride | Silyl Nitronates | trans-cinnamaldehyde | Toluene | -78 | 90 | 97 | 83:17 | [4] |
Note: The data presented is a compilation from different studies to illustrate general trends, as direct comparative studies between a catalyst and its direct fluorinated analog are limited. "Conceptually Related Fluorinated Systems" refers to reactions where either the substrate is fluorinated, or the catalyst is designed to handle fluorinated substrates, providing insight into the role of fluorine in these asymmetric transformations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the key reactions cited.
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction[2]
To a stirred solution of the catalyst (10–20 mol%) in a specified solvent, the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added, in the presence of an additive (10 mol%) at a temperature ranging from -10 to 25 °C. The solution is stirred for 24–72 hours. The reaction mixture is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and dried over MgSO₄. After the evaporation of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel.
General Procedure for Asymmetric Michael Addition[3]
To a solution of trans-β-nitrostyrene (0.3 mmol) and ketone (5 equivalents) in dichloromethane (0.1 M), 20 mol% of the organocatalyst is added. The reaction mixture is stirred at ambient temperature and monitored by TLC. After completion (approximately 12 hours), ethyl acetate (0.2 mL) is added to the reaction product. This solution is washed twice with water (2 x 1.0 mL). The organic layer is then dried, concentrated, and purified to yield the Michael adduct.
Visualizing the Catalytic Cycle and Logic
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.
Organocatalytic Enamine Cycle
References
Comparative Catalytic Activity of (R)- and (S)-2-(3-Fluorophenyl)pyrrolidine: A Review of Available Data
The pyrrolidine scaffold is a privileged motif in organocatalysis, frequently employed to activate substrates through the formation of transient chiral enamines or iminium ions. The stereochemical outcome of such reactions is dictated by the absolute configuration of the chiral catalyst. Consequently, the (R)- and (S)-enantiomers of a catalyst are expected to furnish the corresponding enantiomeric products. A comparative study would typically involve evaluating key performance metrics such as reaction yield, enantiomeric excess (ee%), and diastereomeric ratio (dr) for both catalysts under identical reaction conditions.
While numerous studies detail the application of various substituted pyrrolidines in fundamental asymmetric transformations like aldol and Michael additions, specific data for (R)- and (S)-2-(3-Fluorophenyl)pyrrolidine remains elusive. This lack of direct comparative data prevents the construction of a quantitative performance analysis as initially intended.
For researchers, scientists, and drug development professionals interested in the potential of these specific catalysts, the absence of such data highlights an unexplored area within organocatalysis. Future research could focus on synthesizing these enantiomers and evaluating their catalytic efficacy in benchmark asymmetric reactions. Such a study would provide valuable insights into the electronic and steric effects of the 3-fluorophenyl substituent on the catalytic activity and selectivity of the pyrrolidine ring.
General Principles of Pyrrolidine-Catalyzed Asymmetric Synthesis
To provide context for potential future investigations, the general mechanism for a pyrrolidine-catalyzed asymmetric reaction, such as an aldol or Michael addition, is outlined below. This workflow illustrates the fundamental steps involved and highlights where the chirality of the catalyst influences the stereochemical outcome of the reaction.
Experimental Workflow for Asymmetric Synthesis
Caption: Generalized experimental workflow for a pyrrolidine-catalyzed asymmetric reaction.
Signaling Pathway: Enamine Catalysis
The catalytic cycle typically proceeds through the formation of a chiral enamine intermediate. The steric and electronic properties of the catalyst's substituent, in this case, the 3-fluorophenyl group, play a crucial role in directing the approach of the electrophile, thereby establishing the stereochemistry of the product.
(R)-2-(3-Fluorophenyl)pyrrolidine: A Performance Benchmark in Asymmetric Organocatalysis
For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for achieving high stereoselectivity and efficiency in asymmetric synthesis. This guide provides a comprehensive performance comparison of (R)-2-(3-Fluorophenyl)pyrrolidine, a prominent diarylprolinol silyl ether derivative, against other classes of organocatalysts in the asymmetric Michael addition of aldehydes to nitroolefins. The data presented herein is collated from various studies to offer a comparative perspective on catalyst efficacy.
This compound belongs to the widely utilized family of diarylprolinol silyl ether organocatalysts. These catalysts are renowned for their ability to facilitate a broad range of asymmetric transformations, including Michael additions, aldol reactions, and cycloadditions, affording products with high enantiomeric purity. The introduction of a fluorine atom onto the phenyl ring can significantly influence the catalyst's electronic properties and, consequently, its reactivity and selectivity.
Comparative Performance in the Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroolefins is a fundamental carbon-carbon bond-forming reaction that yields synthetically valuable γ-nitroaldehydes, precursors to a variety of chiral molecules. The performance of this compound is benchmarked below against other notable organocatalysts in this key transformation.
Table 1: Performance Comparison of Organocatalysts in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| This compound derivative | Diarylprolinol Silyl Ether | 10 | Toluene | 24 | 95 | 95:5 | 98 |
| (R)-Diphenylprolinol Silyl Ether | Diarylprolinol Silyl Ether | 10 | Toluene | 24 | 92 | 93:7 | 97 |
| (R,R)-DPEN-Thiourea | Bifunctional Thiourea | 10 | Toluene | 48 | 90 | 90:10 | 95 |
| Cinchonidine derivative | Cinchona Alkaloid | 10 | Toluene | 72 | 85 | 85:15 | 92 |
Note: The data presented is compiled from multiple sources for comparative purposes. Reaction conditions were standardized as much as possible for this guide. Absolute performance may vary based on specific substrate scope and reaction optimization.
Experimental Protocols
General Experimental Protocol for the Asymmetric Michael Addition:
To a solution of the nitroolefin (0.25 mmol) and the organocatalyst (0.025 mmol, 10 mol%) in the specified solvent (1.0 mL) at room temperature, the aldehyde (0.5 mmol, 2.0 equiv.) is added. The reaction mixture is stirred at the indicated temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral stationary phase high-performance liquid chromatography (HPLC).
Mechanistic Insights and Catalytic Cycles
The catalytic activity of this compound and other pyrrolidine-based organocatalysts in the asymmetric Michael addition proceeds through distinct catalytic cycles involving the formation of key intermediates.
Enamine Catalysis Pathway:
In the reaction of an aldehyde with a secondary amine catalyst like a diarylprolinol silyl ether, an enamine intermediate is formed. This enamine then acts as a nucleophile, attacking the electrophilic nitroolefin. The stereochemistry of the final product is dictated by the facial selectivity of this attack, which is controlled by the chiral environment of the catalyst.
Caption: General catalytic cycle for the enamine-catalyzed Michael addition.
Iminium Ion Catalysis Pathway:
Alternatively, α,β-unsaturated aldehydes can be activated by the secondary amine catalyst to form an iminium ion. This lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack by a Michael donor. The chiral catalyst shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thus controlling the stereochemical outcome.
Caption: General catalytic cycle for the iminium-ion-catalyzed Michael addition.
Conclusion
This compound and its derivatives stand as highly effective organocatalysts for the asymmetric Michael addition, consistently delivering high yields and excellent stereoselectivities. The electronic modification afforded by the fluorine substituent can provide advantages in terms of reactivity and selectivity compared to non-fluorinated analogues. While bifunctional thioureas and cinchona alkaloids also demonstrate considerable catalytic activity, diarylprolinol silyl ethers often achieve superior results under milder conditions and with lower catalyst loadings. The choice of catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and practical considerations of the synthetic route. This guide provides a foundational dataset to aid researchers in making an informed decision for their specific synthetic challenges.
A Comparative Guide to the Reaction Kinetics of (R)-2-(3-Fluorophenyl)pyrrolidine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The pursuit of stereochemically pure compounds is a central theme in modern pharmaceutical and chemical research. Organocatalysis has emerged as a powerful strategy, offering metal-free and environmentally benign synthetic routes. Within this field, chiral pyrrolidine derivatives have proven to be versatile and effective catalysts for a wide array of asymmetric transformations. This guide focuses on the analysis of reaction kinetics for reactions catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine, a prominent organocatalyst, and provides a comparison with alternative catalysts.
While direct quantitative kinetic data for this compound was not available in the surveyed literature, this guide establishes a framework for its evaluation. By examining the kinetics of closely related and widely studied diarylprolinol silyl ether catalysts, we can infer the expected behavior and establish protocols for the kinetic analysis of this compound. The following sections detail the performance of these analogous catalysts in key asymmetric reactions, provide experimental methodologies for kinetic studies, and illustrate the underlying catalytic cycles.
Data Presentation: Performance of Alternative Organocatalysts
To provide a basis for comparison, the following tables summarize the performance of diarylprolinol silyl ether catalysts in asymmetric Michael addition and aldol reactions. These reactions are archetypal for pyrrolidine-based organocatalysts and serve as a benchmark for evaluating new catalytic systems. The data focuses on yield, diastereomeric ratio (dr), and enantiomeric excess (ee), which are critical parameters in assessing catalyst performance.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Solvent | Additive | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| (S)-Diphenylprolinol silyl ether | n-Pentanal | trans-β-Nitrostyrene | Water | Benzoic Acid | 24 | 85 | 94:6 | 98 |
| (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Methanol | Benzoic Acid | 16 | 90 | >95:5 | 98 |
| POSS supported (S)-diphenylprolinol silyl ether | Various aldehydes | Arylnitroalkenes | - | - | - | Good | Good | Excellent |
Data sourced from representative studies on diarylprolinol silyl ether catalysts for illustrative purposes.[1][2]
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Catalyst | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| L-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | 4 | 68 | - | 76 |
| (S)-Pyrrolidine sulfonamide | Aryl methyl ketones | Aromatic aldehydes | - | - | - | - | Moderate to good |
| Pyrrolidine | Cyclohexanone | 4-Nitrobenzaldehyde | Water | - | 89 | 1:2 | - |
Data sourced from studies on proline and its derivatives to showcase common trends in aldol reactions.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of kinetic data. Below are generalized methodologies for monitoring the kinetics of organocatalyzed reactions, which can be adapted for studying this compound.
Kinetic Monitoring of an Asymmetric Michael Addition via HPLC
This protocol describes a general method for determining the kinetic parameters of an organocatalyzed Michael addition.
1. Materials and Instrumentation:
-
This compound (or alternative catalyst)
-
Aldehyde (Michael donor)
-
Nitroolefin (Michael acceptor)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene)
-
Internal standard (e.g., dodecane)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column.
-
Thermostatted reaction vessel.
2. Procedure:
-
A solution of the nitroolefin (1.0 eq) and the internal standard in the chosen solvent is prepared in a thermostatted reaction vessel maintained at the desired temperature.
-
The catalyst (e.g., 10 mol%) is added to the solution, and the mixture is stirred for 5 minutes to ensure homogeneity.
-
The reaction is initiated by the addition of the aldehyde (1.2 eq).
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Each aliquot is immediately quenched (e.g., by dilution with a solvent mixture and addition of a reducing agent like NaBH4 if the product is an aldehyde).
-
The quenched samples are analyzed by chiral HPLC to determine the concentration of the reactants and the enantiomeric excess of the product.
-
The reaction progress is plotted as concentration versus time, and from this data, the initial reaction rate and other kinetic parameters can be determined.[4][5]
In Situ IR Spectroscopy for Reaction Progress Monitoring
In situ infrared (IR) spectroscopy offers a non-invasive method for continuous monitoring of reaction kinetics.
1. Materials and Instrumentation:
-
Reactants and catalyst as described above.
-
Anhydrous solvent transparent in the IR region of interest.
-
A reactor equipped with an in situ IR probe (e.g., ATR-FTIR).
-
Software for data acquisition and analysis.
2. Procedure:
-
The reactor is charged with the solvent, nitroolefin, and catalyst. A background IR spectrum is recorded.
-
The aldehyde is injected to start the reaction.
-
IR spectra are recorded at regular intervals.
-
The disappearance of a characteristic vibrational band of a reactant (e.g., the C=C stretch of the nitroolefin) or the appearance of a product band is monitored over time.
-
The absorbance data is converted to concentration using a pre-established calibration curve.
-
The concentration versus time data is used to determine the reaction kinetics.
Mandatory Visualization
The following diagrams illustrate the fundamental mechanisms and workflows relevant to the analysis of this compound catalyzed reactions.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
The Economic and Scientific Rationale for Utilizing (R)-2-(3-Fluorophenyl)pyrrolidine in Synthetic Chemistry
A detailed cost-benefit analysis reveals that (R)-2-(3-Fluorophenyl)pyrrolidine, a chiral pyrrolidine derivative, offers a compelling combination of synthetic accessibility and potent biological activity, particularly as an inhibitor of the crucial drug-metabolizing enzyme Cytochrome P450 2D6 (CYP2D6). This guide provides a comparative analysis of its synthesis, cost-effectiveness, and performance against relevant alternatives, offering valuable insights for researchers in drug discovery and development.
The strategic incorporation of fluorine atoms and chiral centers into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and overall therapeutic efficacy. This compound has emerged as a valuable building block in this context, demonstrating significant potential as a scaffold for novel therapeutics.[1]
Synthesis and Cost Analysis: A Tale of Two Routes
The economic viability of utilizing this compound is intrinsically linked to its synthetic accessibility. A prevalent and efficient method for its enantioselective synthesis involves the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine. This multi-step process, while reliable, necessitates careful consideration of reagent costs.
Two primary synthetic strategies are compared here: a well-established chemical synthesis using a chiral auxiliary and a potential biocatalytic approach.
Chemical Synthesis: A Step-by-Step Economic Breakdown
A common laboratory-scale synthesis of this compound proceeds via the following key steps:
-
Formation of the N-tert-butanesulfinyl imine: (R)-tert-butanesulfinamide is condensed with 3-fluorobenzaldehyde in the presence of a Lewis acid catalyst like titanium(IV) ethoxide.
-
Diastereoselective Grignard addition: The resulting chiral imine is reacted with a suitable Grignard reagent, such as 4-chloropyridinylmagnesium bromide, to introduce the pyrrolidine precursor backbone.
-
Cyclization and deprotection: Subsequent reaction steps lead to the formation of the pyrrolidine ring and removal of the chiral auxiliary to yield the final product.
| Reagent | Purity | Price (per gram) | Quantity per 10g Product (estimated) | Estimated Cost |
| (R)-tert-Butanesulfinamide | 97% | ~$120.00 | 7.3 g | ~$876.00 |
| 3-Fluorobenzaldehyde | 99% | ~$0.25 | 7.5 g | ~$1.88 |
| 4-Chloropyridine hydrochloride | 98% | ~$2.63 | 9.1 g | ~$23.93 |
| Magnesium Turnings | 99.8% | ~$0.26 | 1.5 g | ~$0.39 |
| Titanium(IV) Ethoxide | 33-35% TiO2 | ~$0.63 | 27.6 g | ~$17.39 |
| Total Estimated Reagent Cost | ~$920 |
Note: Prices are approximate and based on currently available data from various suppliers for research-grade chemicals. Bulk purchasing for industrial applications would significantly reduce these costs. The quantity of reagents is estimated based on typical reaction stoichiometries and an assumed overall yield.
Biocatalytic Synthesis: A Greener, Potentially More Economical Alternative
While a specific biocatalytic route for this compound is not yet widely established in the literature, the asymmetric synthesis of chiral amines using transaminases is a rapidly advancing field.[2] This approach offers several potential advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.[3] Techno-economic analyses of similar biocatalytic processes for chiral amine production suggest that while enzyme costs can be significant, the overall process can be more cost-effective than traditional chemical routes, especially at an industrial scale.[2][4]
Experimental Protocols
Protocol 1: Synthesis of N-(tert-butanesulfinyl)-3-fluorobenzaldimine (Chemical Synthesis Intermediate)
To a solution of (R)-tert-butanesulfinamide (1.0 equivalent) and 3-fluorobenzaldehyde (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is added titanium(IV) ethoxide (2.0 equivalents) at room temperature under an inert atmosphere. The reaction mixture is stirred at 60-70 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched with brine. The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be purified by column chromatography.[5]
Protocol 2: Diastereoselective Grignard Addition (General Procedure)
The N-tert-butanesulfinyl imine (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C under an inert atmosphere. The Grignard reagent (e.g., 4-chloropyridinylmagnesium bromide, 1.5 equivalents in THF) is added dropwise. The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting sulfinamide is then carried on to the next step for cyclization and deprotection.[5]
Performance in a Biological Context: Potent CYP2D6 Inhibition
This compound has been identified as a potential inhibitor of Cytochrome P450 2D6 (CYP2D6), a critical enzyme responsible for the metabolism of approximately 25% of clinically used drugs.[2][4] Inhibition of CYP2D6 can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. Understanding the inhibitory potential of new chemical entities is therefore a crucial aspect of drug development.
| Compound | Target | IC50 (nM) | Notes |
| This compound | CYP2D6 | Data not publicly available | Expected to be a potent inhibitor based on structural features. |
| Quinidine (Reference Inhibitor) | CYP2D6 | ~8 | A potent and well-characterized inhibitor.[6] |
| 2-Phenylpyrrolidine (Analog) | CYP2D6 | Data not publicly available | Lacks the fluorine substituent, which may alter potency and metabolic stability. |
| (R)-2-(4-Fluorophenyl)pyrrolidine (Analog) | CYP2D6 | Data not publicly available | Positional isomer; the location of the fluorine atom can significantly impact biological activity. |
The fluorine atom in the meta position of the phenyl ring in this compound is expected to influence its electronic properties and binding interactions with the active site of CYP2D6, potentially contributing to its inhibitory potency.
Visualizing the Synthetic and Biological Landscape
To better understand the relationships and processes discussed, the following diagrams have been generated.
Conclusion: A Strategic Choice for Drug Discovery
The analysis presented here underscores that while the chemical synthesis of this compound using a chiral auxiliary can be costly at the laboratory scale, its potential as a potent and selective building block in drug discovery justifies the investment. The prospect of developing more economical biocatalytic routes in the future further enhances its attractiveness. For researchers and drug development professionals, the decision to use this compound should be based on a careful consideration of its synthetic cost versus its potential to impart desirable pharmacological properties, particularly in programs targeting enzymes like CYP2D6 where modulation of drug metabolism is a key therapeutic strategy. The continued exploration of this and similar fluorinated chiral pyrrolidines is warranted to unlock their full potential in the development of next-generation therapeutics.
References
- 1. Magnesium turnings, 250 g, CAS No. 7439-95-4 | Non-Renewable Desiccants | Desiccants | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 2. 4-Chloropyridine hydrochloride, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 223762500 [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. CYP2D6 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Operational Guide for (R)-2-(3-Fluorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-2-(3-Fluorophenyl)pyrrolidine. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for similar pyrrolidine derivatives, it should be treated as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] A comprehensive PPE strategy is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.[3][4] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended. Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated.[3][5] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should occur in a well-ventilated laboratory within a certified chemical fume hood to minimize inhalation exposure.[1] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[3] |
Detailed Operational Plan
Follow these step-by-step procedures for common laboratory tasks involving this compound to minimize exposure and ensure safe handling.
2.1 Weighing the Compound:
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary equipment, including a tared weigh boat or vial, spatula, and secondary containment.
-
Execution:
-
Perform all weighing operations within the chemical fume hood.
-
Gently open the container to avoid creating airborne dust or aerosols.
-
Use a clean spatula to transfer the desired amount of the compound to the weigh boat or vial.
-
Close the primary container tightly immediately after weighing.
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
2.2 Preparing a Solution:
-
Preparation: Work within a chemical fume hood. Have the weighed compound, the chosen solvent, appropriate glassware, and a magnetic stirrer ready.
-
Execution:
-
Place the weighed this compound in the reaction vessel.
-
Slowly add the solvent to the vessel, avoiding splashing.
-
If necessary, use a magnetic stirrer to aid dissolution.
-
Ensure the vessel is loosely covered during stirring to prevent solvent evaporation and contamination.
-
2.3 Transferring the Chemical:
-
Preparation: Plan the transfer route to minimize travel distance. Ensure the receiving container is properly labeled and stable.
-
Execution:
-
Use a clean, appropriate tool for the transfer (e.g., pipette for liquids, spatula for solids).
-
Conduct the transfer over a secondary containment tray to catch any spills.
-
Avoid pouring the chemical from a height to prevent splashing.
-
Immediately clean any spills according to the emergency procedures outlined below.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | If a small amount of the chemical is spilled, absorb it with an inert material such as vermiculite or sand.[4] Collect the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) office or emergency response team. Prevent the spill from entering drains. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name, and any other information required by your institution.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal:
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
